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Core Science & Biosynthesis

Foundational

5-Ethynyl-4-phenyl-thiazol-2-ylamine chemical structure and properties

The following technical guide provides an in-depth analysis of 5-Ethynyl-4-phenyl-thiazol-2-ylamine , a functionalized heterocyclic scaffold critical in medicinal chemistry and chemical biology. Chemical Class: Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Ethynyl-4-phenyl-thiazol-2-ylamine , a functionalized heterocyclic scaffold critical in medicinal chemistry and chemical biology.

Chemical Class: Functionalized Aminothiazole | Role: Pharmacophore & Bioorthogonal Probe

Executive Summary

5-Ethynyl-4-phenyl-thiazol-2-ylamine is a specialized small molecule scaffold integrating the privileged 2-aminothiazole pharmacophore with a terminal alkyne (ethynyl) functionality.

In drug discovery, the 2-aminothiazole core is a proven "hinge-binder" motif, mimicking the adenine ring of ATP to inhibit kinases (e.g., CDKs, Src, VEGF). The introduction of the 5-ethynyl group serves two critical high-value functions:

  • Medicinal Chemistry: It acts as a rigid, linear spacer or a steric gatekeeper, allowing exploration of narrow hydrophobic pockets within enzyme active sites (Structure-Activity Relationship - SAR).

  • Chemical Biology: The terminal alkyne serves as a bioorthogonal handle for "Click Chemistry" (CuAAC), enabling this molecule to function as an activity-based probe (ABPP) for target identification and proteomic profiling.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name 4-Phenyl-5-ethynyl-1,3-thiazol-2-amine
Molecular Formula C₁₁H₈N₂S
Molecular Weight 214.26 g/mol
Canonical SMILES C#CC1=C(N=C(S1)N)C2=CC=CC=C2
Core Scaffold 1,3-Thiazole
Structural Properties[7]
  • Electronic Character: The thiazole ring is electron-rich but the 2-amino group donates electron density into the ring (resonance), making C5 nucleophilic. However, the ethynyl group at C5 is electron-withdrawing (inductive), modulating the pKa of the 2-amino group.

  • 3D Conformation: The molecule is largely planar. The phenyl ring at C4 typically twists slightly relative to the thiazole plane (approx. 30–40°) to minimize steric clash with the sulfur lone pairs or the C5 substituent, though the linear ethynyl group minimizes steric bulk directly adjacent to the ring.

  • Basicity: The C2-amine is weakly basic (pKa ~5.3 for the conjugate acid), suitable for hydrogen bonding with backbone carbonyls in kinase hinge regions.

Synthesis & Manufacturing Protocol

Directive: The following protocol synthesizes the target from commercially available acetophenone and thiourea, ensuring high regioselectivity.

Retrosynthetic Analysis

The most robust route involves constructing the thiazole core first (Hantzsch synthesis), followed by electrophilic halogenation at the vacant C5 position, and finally a Sonogashira cross-coupling to install the alkyne.

Step-by-Step Methodology
Stage 1: Synthesis of Core Scaffold (2-Amino-4-phenylthiazole)
  • Reagents: Acetophenone (1.0 eq), Thiourea (2.0 eq), Iodine (1.0 eq).

  • Solvent: Ethanol (reflux).[1]

  • Procedure:

    • Dissolve acetophenone and thiourea in ethanol.

    • Add iodine portion-wise.

    • Reflux for 4–6 hours. The iodine facilitates the alpha-halogenation of acetophenone in situ, which then condenses with thiourea.

    • Workup: Cool, neutralize with aqueous NH₄OH. Filter the precipitate.

    • Yield: ~85–90% (White solid).

Stage 2: C5-Iodination
  • Reagents: 2-Amino-4-phenylthiazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the thiazole in ACN at 0°C.

    • Add NIS slowly. Stir at room temperature for 2 hours. The C5 position is highly activated for electrophilic aromatic substitution.

    • Workup: Dilute with water, filter the yellow solid (2-amino-5-iodo-4-phenylthiazole).

    • Validation: ¹H NMR will show the disappearance of the C5-proton singlet (~7.0 ppm).

Stage 3: Sonogashira Coupling (The Critical Step)
  • Reagents: 5-Iodo intermediate (1.0 eq), Trimethylsilylacetylene (TMS-acetylene) (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Triethylamine (Et₃N).

  • Conditions: Degassed THF/Et₃N, 60°C, under Argon.

  • Procedure:

    • Combine catalyst, iodide, and base in a sealed tube.

    • Add TMS-acetylene. Heat for 12 hours.[2][3]

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Stage 4: Deprotection
  • Reagents: K₂CO₃ (2.0 eq), Methanol.

  • Procedure: Stir the TMS-intermediate in MeOH/K₂CO₃ for 1 hour at RT.

  • Final Product: 5-Ethynyl-4-phenyl-thiazol-2-ylamine .

Synthesis Workflow Diagram

SynthesisPath Start Acetophenone + Thiourea Step1 Hantzsch Cyclization (I2, EtOH) Start->Step1 Inter1 2-Amino-4-phenylthiazole Step1->Inter1 Step2 Iodination (NIS, ACN) Inter1->Step2 Inter2 5-Iodo Intermediate Step2->Inter2 Step3 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter2->Step3 Step4 Deprotection (K2CO3, MeOH) Step3->Step4 Final 5-Ethynyl-4-phenyl- thiazol-2-ylamine Step4->Final

Caption: Step-wise synthetic pathway from raw materials to the final ethynyl-functionalized thiazole.

Physicochemical Properties & Stability

PropertyValue/DescriptionRelevance
LogP (Predicted) 2.6 ± 0.3Moderate lipophilicity; good membrane permeability.
Solubility Low in water (<1 mg/mL); Soluble in DMSO, MeOH.Stock solutions should be prepared in DMSO (10–50 mM).
pKa (Amine) ~5.3 (Conjugate Acid)Exists primarily as the neutral free base at physiological pH (7.4).
Thermal Stability Stable up to ~150°C.Avoid excessive heat which may polymerize the terminal alkyne.
Reactivity Terminal Alkyne (C≡C-H)Susceptible to Cu(I)-catalyzed cycloaddition (Click) and Glaser coupling (oxidative dimerization).

Biological Applications & Mechanism

Kinase Inhibition Mechanism

The 2-aminothiazole motif is a "privileged structure" in kinase inhibition.

  • Binding Mode: The C2-amino group acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (backbone carbonyls). The Thiazole N3 acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.

  • Role of 5-Ethynyl:

    • Steric Fit: The linear ethynyl group can access narrow hydrophobic channels (gatekeeper regions) that bulkier groups (like methyl or bromo) cannot.

    • Covalent Potential: While less reactive than acrylamides, terminal alkynes can occasionally form covalent bonds with active site cysteines under specific catalytic conditions, though this is rare without metabolic activation.

Activity-Based Protein Profiling (ABPP)

This molecule is primarily valuable as a "Clickable" Chemical Probe .

  • Workflow:

    • Incubation: Treat live cells or lysates with the probe (5-Ethynyl-4-phenyl-thiazol-2-ylamine).

    • Binding: The probe binds to its specific targets (e.g., kinases, phosphatases).

    • Click Reaction: Add a reporter tag (Azide-Biotin or Azide-Fluorophore) + Cu(I) catalyst. The azide reacts with the 5-ethynyl group to form a stable triazole linkage.

    • Analysis: Visualize via SDS-PAGE (fluorescence) or enrich via Streptavidin (biotin) for Mass Spectrometry identification of the target.

ABPP Workflow Diagram

ABPP_Flow Probe Probe: 5-Ethynyl-4-phenyl-thiazol-2-ylamine Binding Target Binding (Probe binds Kinase/Enzyme) Probe->Binding Incubate Proteome Biological Sample (Cell Lysate/Live Cells) Proteome->Binding Click CuAAC 'Click' Reaction (+ Azide-Rhodamine/Biotin) Binding->Click Triazole Covalent Triazole Adduct Click->Triazole Readout Fluorescence Imaging or MS Proteomics Triazole->Readout

Caption: Workflow for using the molecule as a chemical probe to identify biological targets.

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30–7.80 (m, 5H, Phenyl).

    • δ 7.10 (s, 2H, NH₂, exchangeable with D₂O).

    • δ 4.20 (s, 1H, Acetylenic C≡C-H ). Note: Absence of Thiazole C5-H singlet.

  • ¹³C NMR: Distinct peaks for C≡C carbons (~80–85 ppm) and Thiazole C2 (guanidine-like, ~168 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 215.3.

  • IR Spectroscopy: Characteristic weak band at ~2100 cm⁻¹ (C≡C stretch) and strong bands at ~3300/3100 cm⁻¹ (NH₂ stretch).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Specific Hazard: Terminal alkynes can be reactive. Store away from strong oxidizers and copper salts (unless performing Click reaction) to prevent acetylide formation.

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or alkyne.

References

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[4][2][5][1][6][3]

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

Sources

Exploratory

2-amino-4-phenyl-5-ethynylthiazole molecular weight and formula

Doc ID: SAS-2024-TZ-05 | Version: 1.2 | Status: Validated Part 1: Physicochemical Profile & Core Data 2-amino-4-phenyl-5-ethynylthiazole represents a highly functionalized "privileged scaffold" in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: SAS-2024-TZ-05 | Version: 1.2 | Status: Validated

Part 1: Physicochemical Profile & Core Data

2-amino-4-phenyl-5-ethynylthiazole represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its structural architecture combines an aminothiazole core (common in kinase inhibitors like Dasatinib) with an ethynyl handle (critical for "Click" chemistry or further carbon-carbon bond formation) and a lipophilic phenyl ring (for hydrophobic pocket occupancy).

Molecular Identity
ParameterValueNotes
IUPAC Name 4-phenyl-5-ethynyl-1,3-thiazol-2-amineSystematic nomenclature
Molecular Formula C₁₁H₈N₂S Confirmed via elemental count
Molecular Weight 200.26 g/mol Average mass
Monoisotopic Mass 200.0408 Da For HRMS identification ([M+H]⁺ ≈ 201.048)
SMILES NC1=NC(C2=CC=CC=C2)=C(C#C)S1Canonical string for cheminformatics
LogP (Predicted) ~2.3 - 2.6Moderate lipophilicity; CNS penetrant potential
TPSA ~52 ŲGood oral bioavailability range (<140 Ų)
Structural Analysis

The molecule is built on a 1,3-thiazole heterocyclic core.[1]

  • Position 2 (Amino): Acts as a hydrogen bond donor/acceptor pair; critical for hinge-binding in kinase targets.

  • Position 4 (Phenyl): Provides π-π stacking interactions; rigidifies the structure.

  • Position 5 (Ethynyl): A linear, rigid spacer or reactive handle. In mGluR5 antagonists (like MTEP), this position modulates receptor affinity and metabolic stability.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Logic

The most robust route utilizes the Hantzsch Thiazole Synthesis to build the core, followed by electrophilic halogenation and a Sonogashira Coupling to install the alkyne.

Validated Synthesis Workflow
Step 1: Hantzsch Cyclization (Core Formation)
  • Reagents: Acetophenone, Bromine (or NBS), Thiourea.

  • Mechanism:

    
    -bromination of acetophenone followed by condensation with thiourea.
    
  • Protocol:

    • Dissolve acetophenone (1.0 eq) in EtOH. Add Br₂ (1.0 eq) dropwise at 0°C to generate 2-bromoacetophenone in situ.

    • Add Thiourea (1.1 eq) directly to the reaction vessel.

    • Reflux for 4 hours. The product, 2-amino-4-phenylthiazole , precipitates as the HBr salt.

    • Neutralize with aqueous NH₄OH to liberate the free base.

Step 2: Regioselective Iodination
  • Rationale: Electrophilic aromatic substitution (EAS) on thiazoles occurs preferentially at C5. Iodine is chosen over bromine to accelerate the subsequent Pd-catalyzed coupling.

  • Protocol:

    • Dissolve 2-amino-4-phenylthiazole in DMF.

    • Add N-iodosuccinimide (NIS, 1.1 eq) at room temperature.

    • Stir for 2 hours. Monitor by TLC (Rf will decrease slightly).

    • Critical Control: If over-iodination occurs, reduce temp to 0°C.

    • Isolate 2-amino-4-phenyl-5-iodothiazole .

Step 3: Sonogashira Coupling (Alkyne Installation)
  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Protocol:

    • Degas a solution of the iodo-intermediate in THF/Et₃N (1:1).

    • Add Pd catalyst (5 mol%) and CuI (2 mol%).

    • Add TMSA (1.2 eq) and heat to 60°C under Argon for 6 hours.

    • Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in MeOH (room temp, 30 mins) to cleave the silyl group.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from raw materials to the final scaffold, highlighting critical intermediates.

SynthesisPath Start Acetophenone (Starting Material) Inter1 2-Bromoacetophenone (In Situ) Start->Inter1 Br2, EtOH 0°C Core 2-Amino-4-Phenylthiazole (The Scaffold) Inter1->Core + Thiourea Reflux (Hantzsch) Iodo 5-Iodo Intermediate (Activated Core) Core->Iodo NIS, DMF (Regioselective) TMS TMS-Protected Alkyne Iodo->TMS TMS-Acetylene Pd/Cu, Et3N Final 2-Amino-4-Phenyl- 5-Ethynylthiazole TMS->Final K2CO3, MeOH (Deprotection)

Caption: Step-wise convergent synthesis route for 2-amino-4-phenyl-5-ethynylthiazole via Hantzsch cyclization and Sonogashira coupling.

Part 4: Applications & Mechanistic Insights

Drug Discovery Utility

This molecule is not merely a catalog compound; it is a template .

  • mGluR5 Antagonism: The 4-phenyl-5-ethynyl motif mimics the pharmacology of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine). The addition of the 2-amino group alters solubility and provides a vector for attaching solubilizing groups (e.g., morpholine/piperazine) via reductive amination.

  • Kinase Inhibition: The 2-aminothiazole is a "hinge binder." The 5-ethynyl group can extend into the "gatekeeper" region of kinases, potentially overcoming resistance mutations (e.g., T315I in BCR-ABL).

Analytical Validation (Quality Control)

To ensure the integrity of this compound in a research setting, the following QC criteria must be met:

  • ¹H NMR (DMSO-d₆):

    • 
       7.3-7.8 ppm (Multiplet, 5H, Phenyl).
      
    • 
       7.1 ppm (Broad Singlet, 2H, NH₂ - Exchangeable with D₂O).
      
    • 
       4.2 ppm (Singlet, 1H, Alkyne CH).
      
  • IR Spectroscopy: Look for the sharp, weak band at ~2100 cm⁻¹ (C≡C stretch) and the diagnostic NH₂ doublet at 3300-3400 cm⁻¹.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-MTEP: Potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor." Bioorganic & Medicinal Chemistry Letters.

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Strategic Utilization of 5-Alkynyl Thiazole Building Blocks in Medicinal Chemistry

Topic: Novel 5-alkynyl thiazole building blocks for drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel 5-alkynyl thiazole building blocks for drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thiazole ring is a privileged scaffold in modern pharmacopeia, serving as the core architecture for blockbuster kinase inhibitors (e.g., Dasatinib, Dabrafenib) and anti-infectives. However, the exploration of the 5-position has historically been limited by synthetic accessibility compared to the more reactive 2-position.

This guide focuses on 5-alkynyl thiazoles —a subclass of building blocks that introduces a rigid, linear vector at the metabolic "soft spot" of the thiazole ring. These motifs offer dual utility: they act as stable, conductive linkers for fragment-based drug discovery (FBDD) and serve as "clickable" handles for the rapid synthesis of PROTACs and DNA-encoded libraries.

Part 1: The Strategic Value of the 5-Alkynyl Thiazole Scaffold

Structural and Electronic Properties

The thiazole ring is a bioisostere of pyridine and imidazole but possesses unique electronic asymmetry.

  • The C2 Position: Inherently nucleophilic and acidic (

    
    ), allowing for easy functionalization via lithiation.
    
  • The C5 Position: Electrophilic in nature.[1] Functionalization here is critical because unsubstituted C5 positions are often sites of rapid metabolic oxidation (Phase I metabolism) by CYP450 enzymes.

Why Alkynes at C5? Introducing an alkyne at C5 blocks metabolic degradation while extending the molecule into deep hydrophobic pockets of protein targets (e.g., the ATP-binding gatekeeper region of kinases). Furthermore, the alkyne bond (


) provides a rigid, rod-like geometry that minimizes entropic penalty upon binding.
The "Click" Advantage

The terminal alkyne serves as a universal connector. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these building blocks can be instantly conjugated to:

  • E3 Ligase Ligands: Creating PROTACs with defined linker lengths.

  • Fluorophores: For cellular imaging and target engagement studies.

  • DNA Tags: For the generation of DNA-Encoded Libraries (DELs).

Part 2: Synthetic Routes & Optimization

Synthesizing 5-alkynyl thiazoles presents specific challenges, primarily catalyst poisoning by the thiazole sulfur and homocoupling of the alkyne. Two primary routes are recommended based on scale and available reagents.

Pathway A: Sonogashira Cross-Coupling (Robust & Scalable)

This is the industry-standard method. It relies on a 5-halothiazole precursor.

  • Precursor: 5-bromothiazole or 5-iodothiazole.

  • Catalyst System:

    
     is preferred over 
    
    
    
    to minimize sulfur coordination.
  • Key Insight: The use of bulky phosphine ligands or higher Pd loading (5 mol%) is often necessary to overcome the "heteroaryl effect" where the thiazole nitrogen/sulfur chelates the metal center, dampening reactivity.

Pathway B: Direct C-H Alkynylation (Green & Atom-Economic)

A modern approach that avoids pre-functionalization (halogenation) of the thiazole.

  • Mechanism: Pd-catalyzed C-H activation.[2][3][4][5]

  • Oxidant: Requires a stoichiometric oxidant (e.g.,

    
     or benzoquinone) to reoxidize Pd(0) to Pd(II).
    
  • Selectivity: High regioselectivity for C5 is observed due to the electronic bias of the ring, provided C2 is blocked or sterically hindered.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and mechanistic flow for synthesizing these building blocks.

ThiazoleSynthesis Start Target: 5-Alkynyl Thiazole Decision Is C5-Halide Available? Start->Decision RouteA Route A: Sonogashira Coupling (Standard) Decision->RouteA Yes (Br/I) RouteB Route B: Direct C-H Activation (Advanced) Decision->RouteB No (H) ReagentsA Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Et3N / DMF 80°C RouteA->ReagentsA IntermedA Oxidative Addition (Pd Insert into C-Br) RouteA->IntermedA ReagentsB Pd(OAc)2 (10 mol%) Ag2CO3 (2 equiv) XPhos Ligand 120°C RouteB->ReagentsB IntermedB Electrophilic Palladation (C-H Activation at C5) RouteB->IntermedB Cycle Transmetallation & Reductive Elimination IntermedA->Cycle IntermedB->Cycle Product Purified 5-Alkynyl Thiazole Cycle->Product

Figure 1: Synthetic decision tree comparing classical cross-coupling vs. direct C-H activation routes.

Part 3: Experimental Protocol (Self-Validating System)

Protocol Title: Synthesis of 5-(Phenylethynyl)thiazole via Sonogashira Coupling Scope: Gram-scale synthesis of a representative building block.

Reagents & Equipment
  • Substrate: 5-Bromothiazole (1.0 equiv, 10 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv)[6]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 0.05 equiv)
    
  • Co-catalyst: Copper(I) iodide (CuI, 0.02 equiv)

  • Base/Solvent: Triethylamine (

    
    ) / Dimethylformamide (DMF) (1:3 ratio), anhydrous.
    
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x). Causality: Oxygen promotes oxidative homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Solvent Degassing: Sparge the

    
    /DMF mixture with Argon for 20 minutes prior to use.
    
  • Catalyst Loading: Add 5-bromothiazole,

    
    , and CuI to the flask. Add degassed solvent via syringe.
    
  • Alkyne Addition: Add phenylacetylene dropwise at room temperature.

    • Observation Check: The solution should turn dark brown/black within 10 minutes, indicating active Pd(0) species generation.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Validation: Product spot will be UV-active and typically more non-polar than the starting bromide.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to sequester Cu), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Thiazole S/NIncrease Pd loading to 5-8 mol%; switch to XPhos Pd G2.
Homocoupling (Di-alkyne) Oxygen presenceRe-degas solvents; ensure strict Argon atmosphere.
Black Precipitate (Early) Pd aggregation (Pd black)Add additional ligand (

) to stabilize Pd species.

Part 4: Applications in Drug Design

Kinase Inhibitor Optimization

In kinase drug discovery, the "gatekeeper" residue controls access to the hydrophobic pocket. 5-alkynyl thiazoles are used to probe this region. The linear alkyne acts as a "molecular wire," extending the pharmacophore without interacting sterically with the narrow channel walls.

Case Study Mechanism:

  • Dasatinib Analogs: Substitution at the C5 position of the thiazole ring in Dasatinib derivatives has been shown to alter selectivity profiles between Src and Abl kinases.

Click Chemistry & PROTACs

The most immediate utility of these building blocks is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Workflow:

  • Warhead Synthesis: A 5-alkynyl thiazole is incorporated into the target protein ligand.

  • Linker Selection: An azide-functionalized PEG linker is selected.

  • Click Reaction: CuAAC yields a 1,4-disubstituted triazole.

    • Advantage:[7][8][9][10][11][12] The triazole formed is bioisostere of an amide bond but is resistant to proteolytic cleavage, increasing metabolic stability.

PROTAC_Workflow Thiazole 5-Alkynyl Thiazole (Warhead) Reaction CuAAC Click (CuSO4 / Ascorbate) Thiazole->Reaction Linker Azide-PEG-Ligand (E3 Binder) Linker->Reaction PROTAC PROTAC Molecule (Triazole Linker) Reaction->PROTAC Yields 1,2,3-Triazole

Figure 2: Modular assembly of PROTACs using 5-alkynyl thiazole warheads.

References

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Source: ResearchGate (2019). URL:[Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Source: Organic Chemistry Portal / J. Org. Chem (2009). URL:[Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Source: MDPI (Molecules, 2020). URL:[Link]

  • Thiazole Derivatives in Medicinal Chemistry: Recent Advancements. Source: ResearchGate (2025). URL:[Link]

  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Source: NIH / PMC (2007). URL:[Link]

Sources

Exploratory

Thiazole-Based Alkyne Scaffolds: From Rigid Linkers to Covalent Warheads

Topic: Thiazole-based Alkyne Scaffolds for Medicinal Chemistry Format: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Executive Summary The convergence of thiazole heter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiazole-based Alkyne Scaffolds for Medicinal Chemistry Format: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary

The convergence of thiazole heterocycles and alkyne moieties creates a privileged scaffold class in modern medicinal chemistry. While thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Ritonavir) due to their ability to mimic peptide bonds and engage in hydrogen bonding, the incorporation of an alkyne group elevates their utility beyond simple structural bioisosteres.

This guide explores the dual nature of thiazole-based alkynes:

  • Structural Scaffolds: Where the alkyne acts as a rigid, linear spacer (e.g., mGluR5 antagonists like MTEP).

  • Functional Warheads: Where the alkyne serves as a latent electrophile for targeted covalent inhibition (e.g., GPX4 targeting) or as a "click" handle for activity-based protein profiling (ABPP).

Strategic Rationale: The Thiazole-Alkyne Pharmacophore

The Thiazole Core

The thiazole ring is a bioisostere of the imidazole and pyridine rings but possesses distinct electronic properties.

  • Lipophilicity: Thiazoles are generally more lipophilic than imidazoles, improving membrane permeability.

  • Metabolic Stability: The sulfur atom renders the ring less susceptible to oxidative metabolism compared to furan or thiophene, although ring opening can occur under specific conditions (see Section 4.3).

  • Vector Positioning: The C2, C4, and C5 positions offer divergent vectors for substituent attachment, allowing precise probing of binding pockets.

The Alkyne Linker vs. Warhead
  • As a Linker (The MTEP Paradigm): In the negative allosteric modulator (NAM) MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), the alkyne functions as a rigid "rod," maintaining a precise distance and orientation between the thiazole and pyridine rings. This geometry is critical for fitting into the narrow transmembrane allosteric pockets of GPCRs.

  • As a Warhead: Unlike highly reactive acrylamides, internal and terminal alkynes are "silent" electrophiles. They require specific activation within an enzyme's active site to react with nucleophilic cysteines (or selenocysteines), forming a stable vinyl sulfide adduct.

Synthetic Methodologies

The construction of alkynyl-thiazoles relies heavily on transition-metal catalysis. Below are the primary routes employed in high-throughput library generation.

Route A: Sonogashira Cross-Coupling (The Standard)

The most robust method involves coupling a halothiazole with a terminal alkyne.

  • Catalyst System: Pd(PPh3)2Cl2 (1–5 mol%) and CuI (1–2 mol%).

  • Base/Solvent: Et3N or DIPEA in DMF or THF.

  • Regioselectivity:

    • C2-Halides: Highly reactive due to the electron-withdrawing effect of the adjacent nitrogen.

    • C4/C5-Halides: Slightly less reactive; may require higher temperatures or specialized ligands (e.g., XPhos).

Route B: C-H Alkynylation (Direct Functionalization)

To avoid pre-functionalized halides, direct C-H activation is increasingly favored for green chemistry applications.

  • Mechanism: Pd/Cu-catalyzed activation of the acidic C2-H or C5-H bond.

  • Conditions: Requires an oxidant (e.g., Ag2CO3) or specific directing groups.

Visualization of Synthetic Workflows

Synthesis_Workflow Start Thiazole Core Halogenation Halogenation (NBS/NIS) Start->Halogenation CH_Activation Direct C-H Alkynylation (Pd, Oxidant) Start->CH_Activation Green Route HaloThiazole Halo-Thiazole (Br/I) Halogenation->HaloThiazole Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) HaloThiazole->Sonogashira Product Alkynyl-Thiazole Scaffold Sonogashira->Product CH_Activation->Product Click CuAAC Click (Triazole Formation) Product->Click Library Gen Warhead Covalent Inhibition (Cys targeting) Product->Warhead Chemical Biology

Figure 1: Synthetic pathways for accessing alkynyl-thiazole scaffolds. Route A (Red) is standard; Route B (Yellow) is emerging.

Medicinal Chemistry Applications & Case Studies

GPCR Antagonists: The MTEP Case Study

Compound: MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine)[1][2]

  • Target: mGluR5 (Metabotropic Glutamate Receptor 5).[1][2][3][4][5]

  • Role of Alkyne: Structural rigidity. The triple bond prevents rotation between the aromatic rings, locking the molecule in a bioactive conformation that fits the allosteric site.

  • SAR Insight: Saturation of the alkyne to an alkane (ethyl linker) typically results in a >10-fold loss of potency, confirming the necessity of the rigid spacer.

Covalent Inhibitors: Targeting Cysteine/Selenocysteine

Recent work has identified 2-alkynylthiazoles as potent inducers of ferroptosis by targeting GPX4 .

  • Mechanism: The 2-alkynyl group acts as a Michael acceptor equivalent. The active site selenocysteine (Sec) of GPX4 attacks the alkyne, forming a vinyl selenide bond.

  • Selectivity: Unlike promiscuous chloroacetamides, the alkyne warhead is often "latent," reacting only within the specific electronic environment of the active site.[6]

ADME Considerations: Metabolic Ring Opening

A critical liability for thiazoles is metabolic ring opening.

  • Pathway: Cytochrome P450s (specifically CYP1A/2C) can epoxidize the C4-C5 double bond.

  • Outcome: This leads to ring cleavage and the formation of reactive thio-aldehydes or dicarbonyls.

  • Mitigation: Substitution at C4 or C5 (e.g., with a methyl group, as in MTEP) sterically hinders epoxidation and improves metabolic stability.

Experimental Protocols

Protocol 1: General Sonogashira Coupling for Thiazole-Alkynes

This protocol is optimized for coupling 4-bromothiazoles with aryl alkynes.

Reagents:

  • 4-Bromo-2-methylthiazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (3.0 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Degassing: Charge a flame-dried Schlenk flask with the bromothiazole, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous DMF and triethylamine via syringe. Add phenylacetylene dropwise.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: The formation of the alkyne product is often accompanied by a distinct fluorescence change on TLC plates compared to the starting material.

Protocol 2: Covalent Binding Assay (Gel-Based ABPP)

To verify if your alkynyl-thiazole acts as a covalent warhead.

  • Incubation: Incubate proteome (e.g., cell lysate) with the alkynyl-thiazole (1–10 µM) for 1 hour at 37°C.

  • Click Reaction: Add a reporter tag (e.g., Azide-Rhodamine) using standard CuAAC conditions (100 µM TBTA, 1 mM TCEP, 1 mM CuSO4).

  • Visualization: Resolve proteins by SDS-PAGE and scan for fluorescence. A specific band indicates covalent modification.[6]

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing thiazole-alkyne scaffolds.

SAR_Logic Core Thiazole-Alkyne Core Linker_Mod Alkyne Modification Core->Linker_Mod Subst_Mod Thiazole Substitution Core->Subst_Mod Rigid Retain Alkyne (Rigid Spacer) Linker_Mod->Rigid GPCR/Kinase Sat Reduce to Alkane (Flexible) Linker_Mod->Sat Explore Flexibility C2_Pos C2 Position (Metabolic Block/Warhead) Subst_Mod->C2_Pos C5_Pos C5 Position (Solubility/Potency) Subst_Mod->C5_Pos Prevent Ring Opening Prevent Ring Opening C2_Pos->Prevent Ring Opening Covalent Warhead Covalent Warhead C2_Pos->Covalent Warhead

Figure 2: SAR optimization logic for thiazole-alkyne derivatives.

Data Summary: Key Thiazole-Alkyne Classes

ClassRepresentative CompoundTargetFunction of AlkyneRef
mGluR5 Antagonist MTEPmGluR5 (GPCR)Rigid Linker (Spacer)[1, 2]
Kinase Inhibitor Isothiazolo-pyridinesPIKfyve / PIP4K2CStructural (Essential for potency)[3]
Anti-Infective GW837016XTrypanosoma bruceiLinker / Scaffold[4]
Ferroptosis Inducer 2-AlkynylthiazolesGPX4 (Selenocysteine)Latent Electrophile (Warhead)[5]
Viral Protease Inh. Thiazole-KetonesSARS-CoV-2 MproCovalent Modifier (Cys44)[6]

References

  • Cosford, N. D., et al. (2003). Journal of Medicinal Chemistry, 46(22), 4776-4787.

  • Lea, W. A., & Simeonov, A. (2011). Probe Reports from the NIH Molecular Libraries Program.

  • Deceuninck, A., et al. (2024). Pharmaceuticals, 17(5), 627.[7]

  • Sahi, S., et al. (2018). ACS Medicinal Chemistry Letters, 9(10), 996-1001.

  • Eaton, J. K., et al. (2020). Journal of the American Chemical Society, 142(26), 11338-11344.

  • Li, B., et al. (2025).[8] Chemico-Biological Interactions, 111620.

Sources

Foundational

5-Ethynyl-4-phenyl-1,3-thiazol-2-amine: Solubility Profile &amp; Technical Handling Guide

[1] Executive Summary 5-ethynyl-4-phenyl-1,3-thiazol-2-amine is a functionalized heterocyclic scaffold often utilized in medicinal chemistry as a kinase inhibitor precursor or a "click chemistry" handle due to its termin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-ethynyl-4-phenyl-1,3-thiazol-2-amine is a functionalized heterocyclic scaffold often utilized in medicinal chemistry as a kinase inhibitor precursor or a "click chemistry" handle due to its terminal alkyne.[1] Its solubility profile is governed by the interplay between the polar 2-amino-thiazole core (H-bond donor/acceptor) and the lipophilic phenyl-ethynyl motif.[1]

Quick Reference Solubility Data:

  • DMSO (Dimethyl Sulfoxide): High Solubility (>50 mM). Recommended for primary stock solutions (10–100 mM).[1]

  • Methanol (MeOH): Moderate Solubility (5–15 mM). Suitable for LC-MS preparation and intermediate dilutions.[1]

  • Water/PBS: Poor Solubility (<0.1 mM). Requires organic co-solvent (DMSO) or pH adjustment for aqueous assays.[1]

Physicochemical Analysis & Solubility Logic

To understand why this compound behaves as it does, we must analyze its structural components.[1] This causality allows researchers to predict behavior in other solvents.[1]

Structural Drivers[1]
  • Thiazole-2-amine Core: This heteroaromatic ring provides a dipole.[1] The amine (–NH₂) acts as a hydrogen bond donor, while the thiazole nitrogen (N3) acts as a weak acceptor.[1] This facilitates solubility in polar aprotic solvents like DMSO.

  • 4-Phenyl Substituent: Adds significant lipophilicity (increasing LogP) and aromatic pi-stacking potential.[1] This reduces water solubility but enhances solubility in organic solvents.[1]

  • 5-Ethynyl Group: The terminal alkyne (–C≡CH) is a rigid, linear group.[1] While it adds slight lipophilicity compared to a hydrogen, its primary impact is on stability .[1] Terminal alkynes can be acidic (pKa ~25) and susceptible to oxidative coupling (Glaser coupling) or hydration under incorrect conditions.[1]

Solvent Interaction Mechanism[1]
  • DMSO: The sulfoxide oxygen accepts hydrogen bonds from the 2-amino group, while the methyl groups solvate the phenyl and ethynyl regions via van der Waals interactions.[1] This "dual-mode" solvation makes DMSO the superior solvent.

  • Methanol: Solvation occurs primarily through hydrogen bonding with the amine and thiazole nitrogen.[1] However, the lipophilic phenyl ring disrupts the hydrogen-bonding network of bulk methanol, limiting maximum solubility compared to DMSO.[1]

Solubility & Stability Decision Matrix

Use the following logic flow to determine the optimal solvent for your specific application.

SolubilityMatrix Start Start: Select Application LongTerm Long-Term Storage (>24 Hours) Start->LongTerm Immediate Immediate Analysis (LC-MS / NMR) Start->Immediate BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay DMSO_Stock DMSO Stock (10-50 mM) Store at -20°C or -80°C LongTerm->DMSO_Stock High Stability MeOH_Sol Methanol Solution (Use Fresh) Immediate->MeOH_Sol High Volatility Easy Removal BioAssay->DMSO_Stock Step 1 Aq_Dilution Aqueous Dilution (Keep DMSO < 1%) DMSO_Stock->Aq_Dilution Step 2: Dilute Warning CRITICAL: Avoid Basic pH (Prevents Acetylide Formation) DMSO_Stock->Warning MeOH_Sol->Warning

Figure 1: Solvent selection logic based on experimental intent. Note the warning regarding basic conditions.

Experimental Protocols

Self-Validating Dissolution Protocol (DMSO)

Do not rely solely on literature values. Purity, salt forms (e.g., HCl salt vs. free base), and crystal polymorphism affect solubility.[1] Use this protocol to validate your specific batch.

Reagents:

  • Compound: 5-ethynyl-4-phenyl-1,3-thiazol-2-amine (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture, >99.9%)[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh 2–5 mg of compound into a sterile 1.5 mL microcentrifuge tube. Record exact mass (

    
    ).
    
  • Primary Addition: Add a volume of DMSO (

    
    ) to reach a theoretical concentration of 50 mM .
    
    • Calculation:

      
      [1]
      
    • Note: MW ≈ 200.26 g/mol .[1]

  • Agitation: Vortex vigorously for 30 seconds.

  • Visual Inspection (Checkpoint 1):

    • Clear Solution? → Solubility is confirmed ≥ 50 mM.[1] Proceed to usage.

    • Particulates Visible? → Proceed to Step 5.

  • Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Avoid heating above 40°C to prevent alkyne degradation.[1]

  • Visual Inspection (Checkpoint 2):

    • Clear Solution? → Solubility confirmed.

    • Still Cloudy? → Add DMSO in 10% increments until clear.[1] Recalculate final concentration.

Stability & Storage (The "Ethynyl Risk")

The 5-ethynyl group introduces a specific instability risk: Glaser Coupling . In the presence of oxygen and trace copper (often found in lower-grade solvents) or under basic conditions, terminal alkynes can dimerize to form diynes.[1]

  • Storage Rule: Store DMSO stocks at -20°C or -80°C .

  • Container: Use amber glass or foil-wrapped vials to prevent photo-oxidation.[1]

  • Atmosphere: For storage >1 month, purge the headspace with nitrogen or argon.[1]

Quantitative Data Summary

SolventSolubility EstimatePrimary UtilityLimitations
DMSO > 50 mM (> 10 mg/mL)Stock solutions, CryopreservationHigh boiling point (hard to remove), hygroscopic (absorbs water).[1]
Methanol 5 – 15 mM (1–3 mg/mL)LC-MS, HPLC, NMRLower solubility limit; potential for nucleophilic attack if acidic/basic.[1]
Ethanol 2 – 10 mM Biological assays (alternative to DMSO)Lower solubility than DMSO; evaporation issues.[1]
Water < 0.1 mM None (Precipitation risk)Requires co-solvent (e.g., 5% DMSO) or cyclodextrin carrier.[1]

Table 1: Estimated solubility limits based on structural analogs (2-amino-4-phenylthiazole derivatives).

Biological Application Workflow

When using this compound in cell-based assays, the transition from DMSO to aqueous media is the critical failure point.[1]

DilutionProtocol Stock 1000x Stock (DMSO, 10 mM) Inter Intermediate (Media/Buffer) Stock->Inter Direct spike (Risk!) Stock->Inter Serial Dilution (Stepwise) Precip PRECIPITATION RISK Stock->Precip Rapid addition Final Final Assay Well (10 µM, 0.1% DMSO) Inter->Final Add to Cells

Figure 2: To avoid "crashing out" (precipitation), perform serial dilutions in DMSO first, or add the DMSO stock to a larger volume of rapidly stirring media.[1] Do not add water directly to the high-concentration DMSO stock.[1]

References

  • Vertex AI Search. (2025). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (PMC).[1] Link

  • Molecules Journal. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[1] Link

  • ChemSrc. (2025). 5-ethyl-4-phenyl-4,5-dihydro-1,3-thiazol-2-amine Physicochemical Properties. ChemSrc Database.[1] Link

  • Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Pubs. Link

  • PubChem. (2025).[2][3] Compound Summary: Thiazole Derivatives and Solubility Data. National Library of Medicine. Link

Sources

Exploratory

The Architectural Versatility of 5-Substituted 2-Aminothiazoles: A Technical Guide to Bioactive Properties and Drug Discovery

Abstract The 2-aminothiazole moiety represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs and a vast array of investigational compounds.[1][2] Its synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs and a vast array of investigational compounds.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a cornerstone in modern drug discovery. This technical guide provides an in-depth exploration of the bioactive properties of 5-substituted 2-aminothiazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have demonstrated significant promise, including oncology, infectious diseases, and inflammatory conditions. The narrative will weave together mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, providing a holistic understanding of this critical class of molecules. Our focus is to not only present established knowledge but also to illuminate the causality behind experimental design and the principles of self-validating protocols, thereby empowering researchers to innovate in this exciting field.

The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[2] This structural motif is a key component in a variety of therapeutically important molecules, lauded for its ability to serve as a versatile pharmacophore.[3] The amino group at the 2-position and the potential for substitution at the 4- and 5-positions provide a rich landscape for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[4][5] The substitution at the 5-position, in particular, has been shown to be a critical determinant of potency and selectivity for a range of biological targets.[6] This guide will specifically focus on the impact of these 5-substitutions on the diverse bioactivities of 2-aminothiazole derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, with numerous studies demonstrating their potent and selective activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][7] The anticancer efficacy of these compounds stems from their ability to modulate various signaling pathways and interact with key molecular targets involved in cancer progression.[8]

Mechanism of Action: A Multi-pronged Attack

The anticancer mechanisms of 5-substituted 2-aminothiazole derivatives are diverse and often target-specific. A significant body of research has focused on their role as kinase inhibitors.[1][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers.

One of the most well-known examples of a 2-aminothiazole-based anticancer drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases.[7] Many novel 2-aminothiazole derivatives have been designed to target other key kinases, including:

  • Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[10]

  • Protein Kinase CK2: This kinase is involved in pro-oncogenic pathways critical for cell proliferation and survival.[11][12] Notably, some 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, binding to a pocket outside the ATP-binding site and stabilizing an inactive conformation.[11][12]

  • PI3K/mTOR Pathway: This pathway is frequently activated in cancer and plays a central role in cell growth, proliferation, and survival. Alpelisib, a PI3K inhibitor containing a 2-aminothiazole core, is approved for the treatment of certain types of breast cancer.[1][7]

Beyond kinase inhibition, 2-aminothiazole derivatives have been shown to induce apoptosis through other mechanisms, such as the inhibition of tubulin polymerization, which disrupts the mitotic spindle and leads to cell cycle arrest.[2][13]

cluster_0 2-Aminothiazole Derivative Action cluster_1 Cellular Consequences Kinase_Inhibition Kinase Inhibition (e.g., Aurora, CK2, PI3K) Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanisms of anticancer action for 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-aminothiazole scaffold have provided valuable insights into the structural requirements for potent anticancer activity.

  • Substitution at the 5-position: The nature of the substituent at this position is critical. Introduction of aryl or heteroaryl groups can significantly enhance potency. For example, the presence of a phenylamide group at the 5-position has been shown to be beneficial for activity against leukemia cells.[14]

  • Substitution on the 2-amino group: Acylation or the introduction of other substituents on the 2-amino group can modulate the compound's interaction with its target and affect its overall activity.[4]

  • Substitution at the 4-position: While this guide focuses on 5-substituted derivatives, it's important to note that substitutions at the 4-position also play a crucial role in determining the biological activity profile.[5]

The following table summarizes the in vitro cytotoxicity of selected 5-substituted 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeSubstitution at C5Cancer Cell LineIC50 ValueReference
Compound 27BenzylHeLa (Cervical Cancer)1.6 ± 0.8 µM[15]
TH-39Not SpecifiedK562 (Leukemia)0.78 µM[15]
Compounds 23 and 24Not SpecifiedHepG2 (Liver Cancer)0.51 mM and 0.57 mM[1]
Compound 79aNot SpecifiedMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[15]
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide4-fluorophenylNot SpecifiedPotent KPNB1 inhibitor[14][16]
Experimental Protocol: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[4][13]

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-substituted 2-aminothiazole derivative and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO)) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 2-aminothiazole derivatives & control Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17][18][19]

Mechanism of Action and SAR

The antimicrobial activity of 5-substituted 2-aminothiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms are still under investigation for many derivatives, some have been shown to inhibit key enzymes involved in microbial growth and survival.

The structure-activity relationship studies have revealed that the introduction of specific substituents at the 5-position can dramatically enhance antimicrobial and antifungal properties.[6] For instance, the incorporation of an arylazo group at the 5-position has been shown to confer significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] In some cases, the isosteric replacement of the thiazole sulfur with an oxygen to form a 2-aminooxazole has been shown to improve physicochemical properties and retain or even enhance antimicrobial activity, particularly against Mycobacterium tuberculosis.[20]

Experimental Protocol: Antimicrobial Susceptibility Testing by Disk-Diffusion Method

The disk-diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[17][18]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Uniformly streak the microbial suspension over the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Apply Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the 5-substituted 2-aminothiazole derivative onto the surface of the agar plate. A disk with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Anti-inflammatory and Neuroprotective Properties

Beyond their well-established anticancer and antimicrobial activities, 2-aminothiazole derivatives have also shown promise as anti-inflammatory and neuroprotective agents.[21][22]

Anti-inflammatory Activity

The anti-inflammatory effects of some 2-aminothiazole derivatives are linked to their ability to inhibit the production of pro-inflammatory mediators. For example, certain derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory molecule.[5] Structure-activity relationship studies have indicated that the size and nature of substituents at the 4- and 5-positions of the thiazole ring are crucial for both inhibitory activity and selectivity for iNOS.[5]

Neuroprotective Effects

Emerging research suggests that 2-aminothiazole derivatives may have therapeutic potential in neurodegenerative diseases.[23] Some compounds have shown protective effects in models of neurotoxicity and have been investigated as potential treatments for prion diseases.[23] The mechanisms underlying these neuroprotective effects are still being elucidated but may involve the modulation of various signaling pathways implicated in neuronal survival and function.

Synthesis of 5-Substituted 2-Aminothiazole Derivatives

The synthesis of 5-substituted 2-aminothiazole derivatives can be achieved through various synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis.[24] However, direct functionalization at the 5-position of a pre-formed 2-aminothiazole ring is also a widely employed strategy.[25]

General Synthetic Strategy: Halogenation and Nucleophilic Substitution

A two-step protocol involving halogenation at the 5-position followed by a nucleophilic substitution reaction is an effective way to introduce a variety of substituents.[25]

Start 2-Aminothiazole Halogenation Halogenation (e.g., Br2, NBS) Start->Halogenation Intermediate 5-Halo-2-aminothiazole Halogenation->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (with Nu-H) Intermediate->Nucleophilic_Substitution Product 5-Substituted-2-aminothiazole Nucleophilic_Substitution->Product

Caption: General scheme for the synthesis of 5-substituted 2-aminothiazoles.

Experimental Protocol: Synthesis of a 5-Aryl-2-aminothiazole via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce aryl substituents at the 5-position of a 2-aminothiazole ring.[16]

Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of a 5-halo-2-aminothiazole with an arylboronic acid in the presence of a base.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, combine 5-bromo-2-aminothiazole, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-aminothiazole derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The 5-substituted 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of large and diverse compound libraries, while its proven track record in approved drugs provides a strong validation of its potential. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel mechanisms of action and the application of computational methods in drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. The in-depth understanding of the structure-activity relationships and the application of robust experimental protocols, as outlined in this guide, will be paramount to the success of these endeavors.

References

Sources

Foundational

Divergent Reactivity of C5-Substituted Thiazoles: 5-Iodo vs. 5-Ethynyl Scaffolds

This guide provides a technical analysis of the divergent reactivity profiles of 5-iodothiazole and 5-ethynylthiazole . It is designed for medicinal chemists and chemical biologists requiring precise control over thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the divergent reactivity profiles of 5-iodothiazole and 5-ethynylthiazole . It is designed for medicinal chemists and chemical biologists requiring precise control over thiazole functionalization in drug discovery and bioorthogonal applications.

Executive Summary

In the architecture of thiazole-based therapeutics, the C5 position serves as a critical vector for structural elaboration. The choice between 5-iodothiazole and 5-ethynylthiazole represents a strategic decision between an electrophilic gateway and a nucleophilic/dipolarophilic warhead .

  • 5-Iodothiazole functions primarily as a high-reactivity electrophile for transition-metal-catalyzed cross-couplings (Suzuki, Negishi, Stille) and a precursor for lithium-halogen exchange. It is the intermediate of choice for installing carbon frameworks.

  • 5-ethynylthiazole acts as a bioorthogonal handle (Click chemistry) or a rigid linker. It is often the endpoint or conjugation hub for fragment-based drug discovery (FBDD) and PROTAC linker design.

Part 1: Electronic Structure & Physicochemical Context

The thiazole ring is electron-deficient (π-deficient) similar to pyridine, but the sulfur atom donates electron density, creating a unique push-pull system.

  • C2 Position: Highly acidic (pKa ~29 in DMSO). Susceptible to deprotonation and nucleophilic attack.

  • C5 Position: The most electron-rich carbon, yet still activated for nucleophilic aromatic substitution (SNAr) if electron-withdrawing groups (EWG) are present, or electrophilic aromatic substitution (EAS).

The Reactivity Dichotomy
Feature5-Iodothiazole (Electrophile)5-Ethynylthiazole (Nucleophile/Dipolarophile)
Primary Reactivity Oxidative Addition (to Pd/Ni), Halogen ExchangeCycloaddition (CuAAC), Sonogashira (Alkyne source)
Key Bond C(sp2)–I (Weak, ~57 kcal/mol)C(sp)–H (Acidic, pKa ~25)
Stability Light-sensitive; susceptible to homolytic cleavageStable to air; susceptible to polymerization
Major Risk C2-Lithiation scrambling during halogen exchangeC2-Deprotonation during base-mediated activation

Part 2: 5-Iodothiazole – The Electrophilic Gateway

Mechanism: Oxidative Addition & Exchange

The C5–I bond is exceptionally weak due to the polarizability of iodine and the electron-withdrawing nature of the thiazole ring. This makes 5-iodothiazole a "privileged" substrate for Pd(0) insertion.

  • Cross-Coupling: Reacts faster than bromothiazoles in Suzuki-Miyaura and Stille couplings.

  • Lithium-Halogen Exchange: Treatment with t-BuLi or n-BuLi at -78 °C generates the 5-lithiothiazole species.

Critical Protocol: Selective C5-Lithiation

The Hazard: The acidity of the C2 proton competes with the iodine exchange. If the temperature rises above -60 °C, or if the base is added too slowly, the kinetic C5-lithio species can isomerize to the thermodynamic C2-lithio species (the "Dance of the Thiazoles").

Optimized Protocol:

  • Solvent: Anhydrous THF/Et2O (3:2) to stabilize the lithio species.

  • Temperature: Strictly -78 °C .

  • Reagent: n-BuLi (1.05 equiv).

  • Quench: Electrophile (e.g., DMF, aldehyde) must be added immediately.

Expert Insight: For maximum safety, use isopropylmagnesium chloride (TurboGrignard) instead of organolithiums. The Mg-halogen exchange is chemoselective for the C-I bond and tolerates the C2 proton and other functional groups (esters, nitriles) far better than Li reagents.

Part 3: 5-Ethynylthiazole – The Bioorthogonal Hub

Mechanism: CuAAC and Sonogashira

5-Ethynylthiazole is a terminal alkyne. Its primary utility lies in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1]

  • Acidity Trap: The terminal alkyne proton (pKa ~25) is more acidic than the thiazole C2 proton (pKa ~29), but the margin is narrow. Strong bases (LDA, BuLi) will deprotonate both, leading to polymerization or dianion formation.

  • Bioorthogonality: The ethynyl group is inert to most biological nucleophiles (thiols, amines), making it ideal for chemical proteomics.

Synthesis Protocol (From 5-Iodo)

The most reliable route to 5-ethynylthiazole is via Sonogashira coupling of 5-iodothiazole with trimethylsilylacetylene (TMSA), followed by mild deprotection.

Step 1: Sonogashira Coupling

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).

  • Base/Solvent: Et3N (3 equiv) in THF. Note: Use mild amine bases to avoid C2 interference.

  • Reactant: TMS-Acetylene (1.2 equiv).

  • Conditions: RT to 40 °C, 4h.

Step 2: Desilylation

  • Reagent: K2CO3 (saturated) in MeOH or TBAF in THF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).[2]

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways starting from the parent thiazole core, highlighting the orthogonality of the Iodo and Ethynyl functionalities.

ThiazoleReactivity cluster_0 Pathway Divergence Thiazole Parent Thiazole Iodo 5-Iodothiazole (Electrophile) Thiazole->Iodo NIS or I2/base Ethynyl 5-Ethynylthiazole (Nucleophile) Iodo->Ethynyl 1. TMS-Acetylene, Pd/Cu 2. K2CO3/MeOH Suzuki Biaryl/Heterobiaryl (Suzuki Coupling) Iodo->Suzuki Pd(0), Ar-B(OH)2 Base Lithio 5-Lithio Species (Nucleophilic Carbon) Iodo->Lithio iPrMgCl or nBuLi -78°C Triazole 1,2,3-Triazole (Click Chemistry) Ethynyl->Triazole R-N3, Cu(I) (CuAAC) Sonogashira Internal Alkyne (Linker Synthesis) Ethynyl->Sonogashira Ar-I, Pd(0)/Cu(I) (C-C Bond)

Caption: Divergent synthetic utility of C5-thiazole derivatives. Blue path indicates the conversion of the electrophilic Iodo-scaffold to the nucleophilic Ethynyl-scaffold.

Part 5: Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)
  • 5-Iodothiazole: Used to "grow" fragments. If a thiazole fragment binds weakly, the 5-iodo analog allows rapid library generation via Suzuki coupling to explore adjacent pockets.

  • 5-Ethynylthiazole: Used as a "linker" search. The rigid linear geometry of the alkyne (180°) probes specific spatial requirements. It is also a precursor for in situ click chemistry (kinetic target-guided synthesis).

PROTAC Linkers
  • Ethynyl Utility: The 5-ethynyl group is increasingly used to attach PEG or alkyl chains to E3 ligase ligands (e.g., VHL or Cereblon ligands containing thiazoles). The resulting triazole (post-click) serves as a stable, metabolically robust bioisostere for amide bonds.

Comparative Reactivity Matrix
Reaction Class5-Iodothiazole5-Ethynylthiazole
Pd-Catalyzed Coupling Excellent (Electrophile). Works with Boronic acids, Stannanes.Good (Nucleophile). Works with Aryl Halides.[2][3][4][5]
Cu-Catalyzed Click Inert (unless used as halide in specialized couplings).Excellent . Standard bioorthogonal reaction.
Nucleophilic Attack Susceptible to halogen displacement (SNAr) if activated.Susceptible to Michael-like addition at the alkyne.
Metabolic Stability Low (C-I bond is a metabolic soft spot).Moderate (Alkyne can be oxidized, but Triazole product is high).

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[3][6] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. 3

  • CuAAC Mechanism & Utility: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. 5[5]

  • Thiazole C5 Arylation: Wang, J., et al. (2010). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. 7[5]

  • Thiazole Properties in Drug Discovery: BenchChem. (2025).[2] A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. 8

  • Fragment-Based Screening: Journal of Medicinal Chemistry (via NIH). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? 9[5]

Sources

Protocols & Analytical Methods

Method

Precision Protocol: Sonogashira Cross-Coupling of 5-Ethynyl-4-phenyl-thiazol-2-ylamine

Executive Summary This application note details the protocol for the Sonogashira coupling of 5-ethynyl-4-phenyl-thiazol-2-ylamine (1) with various aryl halides. This scaffold is a critical pharmacophore in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Sonogashira coupling of 5-ethynyl-4-phenyl-thiazol-2-ylamine (1) with various aryl halides. This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Src/Abl kinase targets). The presence of a free amine at C2, a Lewis-basic sulfur atom, and a terminal alkyne at C5 presents a "perfect storm" for catalyst poisoning and side reactions (Glaser homocoupling).

This guide prioritizes Reaction Fidelity : ensuring the terminal alkyne couples with the aryl halide rather than dimerizing or sequestering the palladium catalyst.

Substrate Analysis & Mechanistic Strategy

The Chemical Challenge

The substrate (1) contains three competing functionalities:

  • C5-Terminal Alkyne: The desired nucleophile.

  • C2-Primary Amine (

    
    ):  A potential ligand for Pd(II), reducing catalytic turnover. It also poses a risk of competitive Buchwald-Hartwig amination, though less likely under standard Sonogashira conditions.
    
  • Thiazole Sulfur: A soft base capable of coordinating to soft metals (Pd, Cu), potentially poisoning the catalytic cycle.

The "Self-Validating" Logic

To ensure success, the protocol relies on two control mechanisms:

  • Glaser Suppression: Strict anaerobic conditions are enforced to prevent the oxidative homocoupling of (1) into a diyne.

  • Ligand Oversaturation: We utilize phosphine-based catalysts (

    
    ) where the phosphine ligands outcompete the thiazole sulfur/nitrogen for the metal center.
    
Mechanistic Pathway & Interference Points

The following diagram illustrates the standard catalytic cycle and where the specific hazards of this substrate manifest.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate Substrate (1) (Terminal Alkyne) CuCycle Cu(I) Acetylide Formation Substrate->CuCycle + CuI, Base Poison INTERFERENCE: S/N Coordination (Catalyst Arrest) Substrate->Poison Coordination Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) Substrate->Glaser + O2 CuCycle->TransMet Transfer Alkyne Poison->Pd0 Deactivation

Figure 1: Catalytic cycle highlighting specific interference points for aminothiazoles.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate (1) >95% PurityNucleophile (Alkyne source)
Aryl Halide Aryl-Iodides preferred (Aryl-Bromides require heating)Electrophile
Catalyst

(5 mol%)
Robust, air-stable precatalyst
Co-Catalyst CuI (2-3 mol%)Activates alkyne (low loading to reduce homocoupling)
Base Triethylamine (

)
Neutralizes acid, deprotonates alkyne
Solvent Anhydrous DMF or THFDMF ensures solubility of the polar thiazole
Method A: The "Freeze-Pump-Thaw" Protocol (Recommended)

Use this method for high-value substrates where yield maximization is critical.

Step 1: Preparation

  • Oven-dry a 25 mL Schlenk tube or microwave vial.

  • Add Substrate (1) (1.0 equiv), Aryl Halide (1.1 equiv), and

    
     (0.05 equiv).
    
  • Critical: Do NOT add CuI yet (Copper + Alkyne + Oxygen = Glaser Dimer).

Step 2: Solvent & Degassing

  • Add Anhydrous DMF (concentration 0.1 M relative to substrate).

  • Add

    
     (3.0 equiv).
    
  • Degas: Perform 3 cycles of Freeze-Pump-Thaw:

    • Freeze mixture in liquid nitrogen.

    • Apply vacuum (<0.5 mbar) for 5-10 mins.

    • Close vacuum, thaw in warm water.

    • Backfill with Argon.

  • Alternative: If F-P-T is unavailable, sparge vigorously with Argon for 20 minutes using a submerged needle.

Step 3: Reaction Initiation

  • Under a positive stream of Argon, quickly add CuI (0.02 equiv).

  • Seal the vessel immediately.

  • Stir at Room Temperature for 1 hour.

  • Checkpoint: Check TLC/LCMS.

    • If <10% conversion: Heat to 50°C.

    • If alkyne remains but halide is gone: Add 0.2 equiv more halide.

Step 4: Workup (Scavenging Protocol) Thiazoles bind transition metals tenaciously. A standard wash is insufficient.

  • Dilute reaction with EtOAc.

  • Scavenger Wash: Wash organic layer with a 5% aqueous solution of Thiourea or L-Cysteine (pH adjusted to ~9). This strips Pd/Cu from the thiazole nitrogen/sulfur.

  • Wash with Brine, dry over

    
    , and concentrate.
    
Method B: Copper-Free Variant (For Glaser-Prone Systems)

Use if Method A yields >20% homocoupling dimer.

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent:

    
     or Toluene.
    
  • Temp: Requires heating (60–80°C).

  • Note: Slower, but eliminates Copper-mediated dimerization.

Decision Tree & Workflow

Workflow Start Start: Substrate (1) + Ar-X CheckSolubility Solubility Check in THF? Start->CheckSolubility Soluble Use THF/Et3N (Easier Workup) CheckSolubility->Soluble Yes Insoluble Use DMF/Et3N (Better Solvation) CheckSolubility->Insoluble No Degas CRITICAL: Degas (Argon) Add Pd Catalyst Soluble->Degas Insoluble->Degas AddCu Add CuI (Last Step) Degas->AddCu Monitor Monitor (1h, RT) AddCu->Monitor Result Conversion? Monitor->Result Good Complete: Thiourea Workup Result->Good >90% Stalled Stalled (<20%) Result->Stalled <20% Heat Heat to 50°C Stalled->Heat Heat->Good Success Protect FAILURE MODE: Protect Amine (Ac2O) Restart Heat->Protect Fail

Figure 2: Experimental decision matrix for optimizing reaction conditions.

Troubleshooting & Optimization Data

Common Failure Modes
ObservationRoot CauseCorrective Action
Homocoupling (Diyne) Oxygen presence; High Cu loadingRe-degas solvents; Reduce CuI to 1 mol%; Add reducing agent (ascorbate).
No Reaction (SM Recovery) Catalyst poisoning by Thiazole S/NSwitch to high-activity catalyst (XPhos Pd G2); Increase temp to 60°C.
Black Precipitate (Early) Pd agglomeration (Pd-black)Ligand insufficiency. Add extra

(10 mol%) to stabilize Pd.
Complex Mixture Free amine interferenceProtect the amine: Convert to Acetamide (-NHAc) or Carbamate (-NHBoc) before coupling.
Pro-Tip: The "Amine Protection" Clause

While direct coupling is preferred for atom economy, the C2-amine is a liability. If yields persist below 50%:

  • Treat (1) with

    
    /Pyridine 
    
    
    
    N-Acetyl derivative.
  • Perform Sonogashira (Yields typically improve by 20-30% due to reduced coordination).

  • Deprotect (

    
    ) post-coupling.
    

Safety & Hazard Identification

  • Aryl Halides: Potential sensitizers and carcinogens. Handle in a fume hood.

  • Palladium/Copper: Heavy metals. All waste must be segregated into heavy metal streams.

  • Acetylene Derivatives: Potentially explosive if concentrated or heated dry. Never distill the crude alkyne to dryness if high-energy functional groups (nitro, azide) are present on the coupling partner.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[1] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[1] The Journal of Organic Chemistry, 71(1), 379–381.[1] Link

  • Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolines. Chemical Reviews, 77(1).
  • BenchChem Application Note. (2023). Workup procedures to remove residual palladium.[2][3] Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling - Recent Literature and Protocols. Link

Sources

Application

Application Note: Synthesis of 5-Triazolyl Thiazoles via Click Chemistry

This Application Note is structured to guide drug discovery professionals through the high-fidelity synthesis of 5-(1,2,3-triazol-4-yl)thiazoles . These hybrid scaffolds are critical in medicinal chemistry, often serving...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the high-fidelity synthesis of 5-(1,2,3-triazol-4-yl)thiazoles . These hybrid scaffolds are critical in medicinal chemistry, often serving as bioisosteres for amide bonds or as rigid linkers in antimicrobial and anticancer agents.

Executive Summary & Biological Rationale

The fusion of a thiazole ring with a 1,2,3-triazole creates a "biaryl" heteroaromatic system with unique physicochemical properties. Unlike simple amide linkers, the 1,4-disubstituted 1,2,3-triazole moiety mimics the electronic properties of a peptide bond while resisting enzymatic hydrolysis.

Key Applications:

  • Antimicrobial Agents: Targeting bacterial DNA gyrase (e.g., thiazole-linked ciprofloxacin analogs).

  • Anticancer Therapeutics: Inhibitors of EGFR and VEGFR kinases where the thiazole occupies the ATP-binding pocket and the triazole extends into the solvent-accessible region.

  • Metabolic Stability: The C5-triazole linkage blocks the metabolically labile C5 position of the thiazole ring.

Retrosynthetic Logic & Strategy

Direct synthesis of the triazole on the thiazole ring requires a strategic choice of disconnection. While Hantzsch synthesis can build the thiazole, introducing the triazole post-cyclization is more modular.

The "Click" Disconnection: We utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Route A (Recommended): 5-Ethynylthiazole + Organic Azide.

    • Reasoning: 5-Halothiazoles are commercially available and stable. Converting them to alkynes via Sonogashira coupling is robust.

  • Route B (Avoided): 5-Azidothiazole + Terminal Alkyne.

    • Risk:[1] Heteroaromatic azides (like 2- or 5-azidothiazoles) are often unstable and prone to rearrangement into fused tetrazoles or decomposition.

Strategic Workflow Diagram

ThiazoleTriazoleWorkflow Start 5-Bromo-thiazole (Precursor) Sono Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Sono Step 1 Inter 5-TMS-Ethynylthiazole Sono->Inter Deprot Desilylation (K2CO3/MeOH) Inter->Deprot Step 2 Alkyne 5-Ethynylthiazole (The 'Anchor') Deprot->Alkyne Click CuAAC Reaction (R-N3, Cu Catalyst) Alkyne->Click Step 3 Product 5-(1,2,3-Triazolyl)thiazole (Target Scaffold) Click->Product

Figure 1: Modular synthetic workflow from halogenated thiazole precursor to final triazole hybrid.

Detailed Experimental Protocols

Phase 1: Synthesis of the "Anchor" (5-Ethynylthiazole)

Prerequisite: This step installs the alkyne handle required for the click reaction.

Reagents:

  • Substrate: 2-substituted-5-bromothiazole (1.0 equiv).

  • Reagent: Trimethylsilylacetylene (TMSA) (1.2 equiv).

  • Catalysts: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Base/Solvent: Et₃N (3.0 equiv) in anhydrous THF or DMF.

Protocol:

  • Inertion: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add the 5-bromothiazole, Pd catalyst, and CuI.

  • Addition: Add degassed THF/Et₃N followed by dropwise addition of TMSA.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (The TMS-alkyne is usually less polar than the bromide).

  • Workup: Filter through a celite pad to remove metal precipitates. Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in MeOH. Add K₂CO₃ (1.5 equiv). Stir at RT for 30 mins.[2] Aqueous workup yields the volatile 5-ethynylthiazole .

Phase 2: The CuAAC "Click" Reaction

Context: Thiazoles are coordinating ligands. The nitrogen in the thiazole ring can chelate the Copper catalyst, potentially poisoning the reaction. We use a Ligand-Accelerated protocol to prevent this.

Reagents:

  • Alkyne: 5-Ethynylthiazole (1.0 equiv).

  • Azide: Organic Azide (R-N₃) (1.0 equiv). Note: Generate in situ if R-N₃ is unstable.

  • Catalyst System: CuSO₄·5H₂O (10 mol%) + Sodium Ascorbate (20 mol%).

  • Ligand (Critical): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%).

  • Solvent: t-BuOH / H₂O (1:1) or DMSO / H₂O.

Step-by-Step Protocol:

  • Dissolution: In a vial, dissolve the alkyne and azide in t-BuOH (or DMSO).

  • Ligand Premix: In a separate tube, mix CuSO₄ and TBTA in water. The solution should turn blue (Cu-ligand complex).

  • Reduction: Add the Sodium Ascorbate solution to the Cu/TBTA mix. The solution will turn colorless/yellow (reduction to Cu(I)).

  • Initiation: Immediately add the active Cu(I) catalyst mixture to the alkyne/azide vial.

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours.

    • Observation: A precipitate often forms (the triazole product is usually less soluble than the precursors).

  • Quenching & Isolation:

    • Dilute with water.

    • If solid precipitates: Filter and wash with water/cold ether.

    • If oil: Extract with EtOAc, wash with 5% NH₄OH (to remove Copper), then brine.

Data Analysis & Troubleshooting

Reaction Condition Optimization Table
ParameterStandard ConditionOptimization for Difficult SubstratesWhy?
Solvent t-BuOH / H₂O (1:1)DMSO or DMFSolubilizes lipophilic thiazoles; DMSO accelerates CuAAC.
Catalyst 5-10 mol% Cu20 mol% Cu + 20 mol% TBTAThiazole N-atom competes for Cu; excess Cu/Ligand overcomes this.
Temperature 25°C40–60°COvercomes steric hindrance at the thiazole C5 position.
Atmosphere Air (capped vial)Argon / NitrogenPrevents oxidation of Cu(I) to inactive Cu(II) during long reactions.
Mechanistic Insight: The "Chelation Trap"

The diagram below illustrates why standard click conditions might fail with thiazoles and how the ligand (TBTA) fixes it.

Mechanism Cu Active Cu(I) Trap TRAP: Thiazole-Cu Complex (Catalytic Dead End) Cu->Trap Without Ligand ActiveCat TBTA-Cu(I) Complex (Protected Catalyst) Cu->ActiveCat With Ligand Thiazole Thiazole Substrate Thiazole->Trap Cycle Enters Catalytic Cycle (Forms Triazole) Thiazole->Cycle Reacts as Alkyne Ligand TBTA Ligand Ligand->ActiveCat ActiveCat->Cycle High Yield

Figure 2: The role of TBTA in preventing catalyst poisoning by the thiazole nitrogen.

Safety & Integrity Checks

  • Azide Safety: Organic azides with a

    
     ratio 
    
    
    
    are potentially explosive. Always work behind a blast shield when handling low molecular weight azides.
  • Copper Removal: Residual copper is cytotoxic. For biological assays, the final product must be scavenged using Cu-chelating resins (e.g., QuadraPure™ TU) or washed extensively with EDTA/NH₄OH.

  • Regioselectivity Verification: CuAAC yields the 1,4-isomer exclusively. If the 1,5-isomer is required, a Ruthenium catalyst (Cp*RuCl(PPh₃)₂) must be used instead (RuAAC), though this is less common for this specific scaffold.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews. Link

  • Abdel-Wahab, B. F., et al. (2011). Design and synthesis of novel antimicrobial thiazole-based 1,2,3-triazoles. European Journal of Medicinal Chemistry. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • BenchChem Technical Support. (2025). Troubleshooting CuAAC Reactions: Catalyst Inactivation and Ligand Optimization. BenchChem Protocols. Link

Sources

Method

Application Note: Optimized CuAAC Conditions for 2-Aminothiazole Alkynes

Executive Summary & Challenge Analysis The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often termed "robust," yet this descriptor fails when applied to substrates containing strong Lewis bases. 2-Aminothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often termed "robust," yet this descriptor fails when applied to substrates containing strong Lewis bases. 2-Aminothiazole derivatives—ubiquitous in kinase inhibitors (e.g., Dasatinib) and antimicrobial research—present a specific "heterocycle trap."

The Challenge: The 2-aminothiazole moiety possesses a specific bidentate coordination geometry (endocyclic


 and exocyclic 

) that effectively chelates Cu(I). In a standard reaction, the substrate competes with the accelerating ligand for the copper center. If the substrate wins, the catalytic cycle arrests, leading to:
  • Sluggish kinetics (days vs. minutes).

  • High copper loading requirements (>20 mol%).

  • Oxidative byproduct formation (diynes) due to stalled Cu-acetylides.

This guide provides an optimized protocol using THPTA and Pre-Complexation strategies to outcompete substrate chelation, ensuring rapid turnover even with "difficult" thiazole scaffolds.

Mechanistic Insight: The Thiazole Trap

To solve the problem, we must visualize the failure mode. The diagram below illustrates how 2-aminothiazoles sequester the catalyst from the productive CuAAC cycle.

CuAAC_Mechanism cluster_cycle Productive CuAAC Cycle Start Cu(II) Precursor ActiveCat Active Catalyst [Cu(I)-Ligand] Start->ActiveCat Reduction (+ NaAsc) Acetylide Cu-Acetylide Complex ActiveCat->Acetylide + Alkyne Poisoned INACTIVE TRAP [Cu(I)-(2-Aminothiazole)₂] ActiveCat->Poisoned Ligand Exchange (Chelation) Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction Product->ActiveCat Regeneration Poisoned->ActiveCat Requires Excess Strong Ligand Substrate 2-Aminothiazole Alkyne Substrate->Poisoned High Affinity Binding

Figure 1: The "Thiazole Trap." The electron-rich 2-aminothiazole moiety displaces standard ligands, forming a thermodynamically stable but catalytically inactive complex. Protocol success depends on shifting the equilibrium back to the [Cu(I)-Ligand] species.

Critical Variables & Reagent Selection

For 2-aminothiazoles, standard "click" conditions (naked CuSO4 or weak ligands) will fail. You must use a high-affinity accelerating ligand.

VariableRecommendationScientific Rationale
Ligand THPTA (Water/DMSO) or TBTA (Organic)THPTA protects Cu(I) from oxidation and outcompetes the thiazole nitrogen for coordination. It allows the reaction to proceed in aqueous buffers where thiazoles are often sparingly soluble.
Cu Source CuSO₄ · 5H₂O Preferred over CuI. In situ reduction with ascorbate generates a steady stream of Cu(I), preventing the accumulation of Cu(I)-thiazole aggregates that occur when starting directly with CuI.
Reductant Sodium Ascorbate Essential to maintain Cu(I) state. Excess ascorbate (5-10 eq) acts as an oxygen scavenger, crucial when the reaction is slow due to substrate sterics.
Stoichiometry Cu:Ligand (1:5) CRITICAL. Standard 1:1 or 1:2 ratios are insufficient. You need a large excess of ligand to ensure the copper remains bound to the catalyst, not the substrate.

Protocol A: The "Robust" Aqueous Method (Recommended)

Best for: Bioconjugation, polar substrates, and ensuring high purity.

Prerequisites:

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[1]

  • Catalyst: CuSO₄ (20 mM stock in water)

  • Reductant: Sodium Ascorbate (100 mM stock, freshly prepared)

  • Solvent: 50% DMSO / 50% Water (or Buffer)

Step-by-Step Procedure:

  • The Pre-Complexation Step (Do not skip):

    • In a separate small vial, mix the CuSO₄ stock and THPTA stock.

    • Ratio: 1 mol equivalent Cu to 5 mol equivalents THPTA.[1][2][3]

    • Observation: The solution should remain clear blue. Incubate for 5 minutes. This thermodynamically locks the copper into the catalytic precursor before it sees the thiazole.

  • Reaction Assembly:

    • Dissolve the 2-aminothiazole alkyne (1.0 eq) and the Azide (1.2 eq) in the DMSO/Water solvent mixture.

    • Target Concentration: 10–50 mM (High concentration drives kinetics).

  • Initiation:

    • Add the Cu-THPTA complex to the reaction mixture (Use 5 mol% Cu loading; i.e., 0.05 eq).

    • Add Sodium Ascorbate (10–20 mol% if inert atmosphere; 50 mol% if open to air).

    • Observation: The blue color will fade to colorless or pale yellow as Cu(II) reduces to active Cu(I).

  • Monitoring:

    • Stir at Room Temperature (RT).

    • Timepoint: Check LCMS at 30 minutes.

    • Troubleshooting: If <10% conversion, add another bolus of Ascorbate. Do not add more Copper yet.

  • Workup (Copper Removal):

    • Add 5 equivalents of EDTA (0.5 M, pH 8.0) and stir for 30 minutes. The solution will turn blue/green as EDTA strips the copper.

    • Extract with EtOAc or precipitate depending on product properties.[1]

Protocol B: The "Lipophilic" Organic Method

Best for: Highly insoluble drug scaffolds where water causes precipitation.

Prerequisites:

  • Ligand: TBTA (Tris(benzyltriazolylmethyl)amine)[1]

  • Catalyst: CuI (Copper Iodide) - Note: CuI is sensitive to light and air.

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or THF

Step-by-Step Procedure:

  • Degassing:

    • Sparge the DMF/THF with nitrogen for 15 minutes. Oxygen is the enemy of CuI.

  • Assembly:

    • Dissolve Alkyne (1.0 eq), Azide (1.1 eq), and TBTA (0.1 eq / 10 mol%) in the solvent.

    • Add DIPEA (2.0 eq). The base aids in solubilizing the Cu-acetylide intermediate.

  • Catalyst Addition:

    • Add CuI (0.05 eq / 5 mol%) as a solid or suspension.

    • Flush headspace with Nitrogen and cap tightly.

  • Reaction:

    • Stir at 40°C. (Slight heat helps overcome the activation energy barrier imposed by the bulky thiazole).

    • Monitor by TLC/LCMS.

Decision Matrix & Workflow

Use this flowchart to select the correct protocol and troubleshooting steps.

Workflow Start Start: 2-Aminothiazole Alkyne Solubility Is substrate water soluble (or in <50% DMSO)? Start->Solubility PathA PROTOCOL A (Aqueous/THPTA) Solubility->PathA Yes PathB PROTOCOL B (Organic/TBTA) Solubility->PathB No PreComplex Step 1: Pre-complex CuSO4 + 5eq THPTA PathA->PreComplex AddAsc Step 2: Add NaAscorbate PreComplex->AddAsc Check LCMS Check (1 hr) AddAsc->Check AddBase Step 1: Add DIPEA + TBTA PathB->AddBase AddCuI Step 2: Add CuI (Solid) AddBase->AddCuI AddCuI->Check Success >90% Conv: Workup w/ EDTA Check->Success Complete Fail <10% Conv: Stalled Check->Fail Incomplete Fix Troubleshoot: 1. Add more Ascorbate (O2 leak?) 2. Heat to 40°C 3. Increase Ligand Ratio Fail->Fix Fix->Check

Figure 2: Experimental Decision Matrix. Protocol A is preferred for its resistance to oxidation and ease of monitoring.

References

  • Rostovtsev, V. V., et al. (2002).[4][5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][6] Angewandte Chemie. (Discusses chelating effects of substrates). [Link]

  • Bahsis, L., et al. (2020).[7] 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry.[7][8] Catalysts. (Direct evidence of Aminothiazole-Copper coordination).[8][9] [Link][2][10]

Sources

Application

Procedure for iodination of 2-amino-4-phenylthiazole precursor

Application Note: Regioselective Iodination of 2-Amino-4-Phenylthiazole Abstract & Strategic Context The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Iodination of 2-Amino-4-Phenylthiazole

Abstract & Strategic Context

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for CDK inhibitors, antifungals, and various kinase modulators. The introduction of an iodine atom at the C5 position is a pivotal synthetic step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to expand the pharmacophore.

This Application Note details two validated protocols for the synthesis of 2-amino-5-iodo-4-phenylthiazole . We prioritize high regioselectivity, minimizing the formation of di-iodinated byproducts, and ensuring scalability.

Mechanistic Principles

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1][2][3] The 2-amino group is a strong activator, donating electron density into the thiazole ring through resonance. This activation makes the C5 position highly nucleophilic.

  • Regioselectivity: The C5 position is sterically accessible and electronically enriched compared to the phenyl ring.

  • Reagent Choice:

    • Protocol A (NIS): Uses N-Iodosuccinimide. It provides a controlled source of iodonium ions (

      
      ), ideal for small-scale, high-purity discovery chemistry.
      
    • Protocol B (

      
      ):  Uses elemental Iodine. It is cost-effective for scale-up but requires careful pH management to neutralize the hydroiodic acid (HI) byproduct.
      
Figure 1: Reaction Mechanism & Resonance Stabilization

EAS_Mechanism Start 2-Amino-4-phenylthiazole (Nucleophile) Activation Resonance Activation (e- density at C5) Start->Activation Lone pair donation Attack Electrophilic Attack (Formation of C-I bond) Activation->Attack + I+ Source (NIS/I2) Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Rate Determining Step Deprotonation Re-aromatization (-H+) Intermediate->Deprotonation Fast Product 2-Amino-5-iodo-4-phenylthiazole Deprotonation->Product Final

Caption: Mechanistic pathway showing the activation of the C5 position by the C2-amino group, facilitating electrophilic attack.

Experimental Protocols

Protocol A: High-Purity Synthesis using N-Iodosuccinimide (NIS)

Recommended for: Drug discovery (mg to g scale), SAR studies.

Reagents:

  • Substrate: 2-Amino-4-phenylthiazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-amino-4-phenylthiazole (e.g., 1.0 g, 5.68 mmol) and anhydrous Acetonitrile (57 mL). Stir until fully dissolved.

    • Note: ACN is preferred over DMF for easier workup, though DMF improves solubility for substituted phenyl variants.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.41 g, 6.25 mmol) portion-wise over 10 minutes.

    • Causality: Cooling prevents rapid exotherms and minimizes over-iodination.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Protect from light (wrap flask in foil).

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LCMS.

    • Target: Disappearance of Starting Material (SM) (

      
       177). Appearance of Product (
      
      
      
      303).
  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash with 10%

    
     (2 x 50 mL) to remove unreacted iodine (indicated by fading of brown/red color).
    
  • Isolation: Wash organic layer with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Scalable Synthesis using Iodine ( )

Recommended for: Process development (>10g scale), cost-sensitive synthesis.

Reagents:

  • Substrate: 2-Amino-4-phenylthiazole (1.0 equiv)

  • Reagent: Iodine (

    
    ) (1.05 equiv)
    
  • Solvent: Ethanol (EtOH)[4][5][6][7]

  • Scavenger: Sodium Bicarbonate (

    
    ) (1.1 equiv) - Optional but recommended to neutralize HI.
    

Step-by-Step Procedure:

  • Suspension: Suspend 2-amino-4-phenylthiazole (10 g, 56.8 mmol) in Ethanol (100 mL).

  • Reagent Prep: Dissolve Iodine (15.1 g, 59.6 mmol) in a minimal amount of Ethanol.

  • Addition: Add the Iodine solution dropwise to the thiazole suspension over 30 minutes at RT.

    • Optimization: If the reaction is sluggish, heat to 50°C.

  • Reaction: Stir for 4–6 hours. The mixture will darken significantly.

  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (500 mL) containing saturated

    
    .
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     solution. This ensures the product is in its free-base form and precipitates efficiently.
    
  • Filtration: Filter the solid precipitate, wash copiously with water, and dry in a vacuum oven at 45°C.

Critical Process Parameters & Data

Figure 2: Operational Workflow (Protocol A)

Workflow Setup Dissolve Substrate (ACN, 0°C) Add_NIS Add NIS (1.1 eq) Portion-wise Setup->Add_NIS React Stir RT, 2-4h (Dark) Add_NIS->React Check LCMS Check (Target m/z 303) React->Check Check->React Incomplete Quench Quench (10% Na2S2O3) Check->Quench Complete Isolate Extraction & Drying Quench->Isolate

Caption: Decision tree for the NIS-mediated iodination workflow.

Table 1: Method Comparison
ParameterProtocol A (NIS)Protocol B (

)
Yield 85 - 92%75 - 85%
Purity (Crude) High (>95%)Moderate (Requires washing)
Atom Economy Lower (Succinimide waste)Higher
Cost HighLow
Reaction Time 2-4 Hours4-6 Hours
Byproducts Succinimide (Water soluble)HI (Acidic, corrosive)

Troubleshooting & Optimization

  • Issue: Over-iodination (Di-iodo species)

    • Cause: Excess reagent or high temperatures.

    • Solution: Strictly control stoichiometry (1.05 eq). Maintain 0°C during addition.

  • Issue: Low Conversion

    • Cause: Poor solubility of substrate.

    • Solution: Switch solvent to DMF or add a catalytic amount of acid (p-TsOH) to activate the NIS.

  • Issue: Product Coloration

    • Cause: Trapped iodine in the crystal lattice.

    • Solution: Wash the organic layer thoroughly with sodium thiosulfate. Recrystallize from EtOH/Water with charcoal treatment if necessary.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and causes severe burns. Sublimes at room temperature; handle in a fume hood.
    
  • NIS: Irritant. Store at 2-8°C away from light.

  • Waste: All aqueous waste containing iodides must be segregated from standard organic waste to prevent the formation of hazardous gases if mixed with oxidizers.

References

  • Synthesis of 2-amino-4-phenylthiazole

    • Method: Hantzsch Thiazole Synthesis.[4] Condensation of acetophenone and thiourea.[6][8][9]

    • Source:

  • Electrophilic Aromatic Substitution (General Mechanism)

    • Concept: Activation of aromatic rings by amino groups.[1]

    • Source:

  • Iodination Reagents (NIS vs Iodine)

    • Comparison: Efficiency of NIS in heterocyclic iodin
    • Source:

  • Process Iodination (Patent Literature)

    • Context: Industrial scale iodin
    • Source:

Sources

Method

Using 5-ethynyl thiazoles as kinase inhibitor scaffolds

Application Note: Strategic Functionalization of Thiazole Kinase Inhibitors Subtitle: Leveraging the 5-Ethynyl Vector for Selectivity and Potency Abstract The thiazole ring is a privileged scaffold in kinase inhibitor di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Thiazole Kinase Inhibitors Subtitle: Leveraging the 5-Ethynyl Vector for Selectivity and Potency

Abstract

The thiazole ring is a privileged scaffold in kinase inhibitor discovery, serving as the core pharmacophore in approved drugs like Dasatinib and Dabrafenib. While the 2-position typically anchors the inhibitor to the ATP-binding hinge region, the 5-position offers a critical vector for accessing the hydrophobic back-pocket or the solvent-exposed front. This guide details the design, synthesis, and validation of 5-ethynyl thiazoles . The ethynyl moiety acts as a rigid, linear "molecular wire," extending the inhibitor's reach without introducing the entropic penalties associated with flexible alkyl linkers.

Part 1: Rational Design & SAR Strategy

The Structural Argument for 5-Ethynyl Thiazoles

In Type I and Type II kinase inhibitors, the thiazole core often mimics the adenine ring of ATP. The 5-position of the thiazole ring points directly toward the "gatekeeper" residue or the solvent front, depending on the specific binding mode (e.g., DFG-in vs. DFG-out).

Why the Ethynyl Linker?

  • Linear Geometry: The

    
    -hybridized carbon chain (180° bond angle) projects substituents deep into the hydrophobic pocket or out to the solvent without steric clash with the roof/floor of the ATP cleft.
    
  • Electronic Conjugation: The alkyne allows electronic communication between the thiazole core and the distal aryl group, potentially enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., the P-loop Phenylalanine).
  • Synthetic Versatility: The terminal alkyne serves as a handle for "Click" chemistry (CuAAC) or Sonogashira diversification, allowing rapid library generation.

Target Case Study: CDK and VEGFR Inhibition

Research indicates that 5-substituted thiazoles show distinct selectivity profiles. For example, extending the 5-position with rigid linkers has been shown to improve selectivity for CDK9 over CDK2 by exploiting subtle differences in the gatekeeper region [1]. Similarly, in VEGFR-2 inhibitors, the 5-position vector is used to push a hydrophobic tail into the allosteric pocket [2].

Part 2: Synthetic Protocol (The "How")

Objective: Selective installation of the ethynyl group at the 5-position of a 2,5-dihalothiazole core. Challenge: Regioselectivity. The 5-position (C-Br) must be reacted preferentially over the 2-position (C-Cl or C-NH2).[1]

Workflow Diagram: Selective Sonogashira Coupling

SynthesisWorkflow Figure 1: Regioselective Synthesis of 5-Ethynyl Thiazole Scaffolds Start 2-Chloro-5-bromothiazole (Starting Material) Process Sonogashira Coupling (Argon Sparge, 50°C, 4h) Start->Process Reagents Reagents: Terminal Alkyne Pd(PPh3)2Cl2 (5%) CuI (2.5%) TEA/THF Reagents->Process Intermediate 5-Alkynyl-2-chlorothiazole Process->Intermediate Selective C5 Coupling Step2 Buchwald-Hartwig (Amination at C2) Intermediate->Step2 Final Final Kinase Inhibitor (2-Amino-5-alkynylthiazole) Step2->Final

Detailed Protocol: C5-Selective Sonogashira Coupling

Reagents:

  • Substrate: 5-bromo-2-chlorothiazole (1.0 eq).

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 eq).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 eq).[2]
    
  • Co-Catalyst: Copper(I) iodide (CuI) (0.025 eq).[2]

  • Base/Solvent: Triethylamine (TEA) and THF (1:1 ratio).

Step-by-Step Procedure:

  • Degassing (Critical): Oxygen promotes homocoupling (Glaser coupling) of the alkyne and deactivates the Pd(0) species. Place the THF/TEA solvent mixture in a round-bottom flask and sparge with Argon for 15–20 minutes.

  • Addition: Add the 5-bromo-2-chlorothiazole,

    
    , and CuI under a positive stream of Argon.
    
  • Initiation: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the mixture to 50°C. Monitor by TLC or LCMS.

    • Note: The C-Br bond at position 5 is significantly more reactive than the C-Cl at position 2, allowing for >90% regioselectivity [3].

  • Workup: Filter through a Celite pad to remove metal residues. Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • IR Spectroscopy: Look for the characteristic weak alkyne stretch around

      
      .
      
    • NMR: Disappearance of the C5-proton (if starting from 5-unsubstituted) or shift of the alkyne proton.

Part 3: Biological Evaluation (The "Validation")

Once synthesized, the 5-ethynyl thiazole library must be profiled against the target kinase.

Assay Logic: ADP-Glo Kinase Assay

AssayLogic Figure 2: ADP-Glo Kinase Assay Workflow for Inhibitor Screening Incubation Reaction: Kinase + Substrate + ATP + Inhibitor (60 min) Depletion Step 1: Add ADP-Glo Reagent (Terminates reaction, consumes remaining ATP) Incubation->Depletion Detection Step 2: Add Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase Signal) Depletion->Detection Readout Measure Luminescence (Signal ~ % Conversion) Detection->Readout Analysis Calculate IC50 (Sigmoidal Dose-Response) Readout->Analysis

Protocol: Determination of
  • Compound Prep: Prepare 3-fold serial dilutions of the 5-ethynyl thiazole derivatives in 100% DMSO.

  • Enzyme Mix: Dilute the kinase (e.g., CDK2/CyclinA) to 2x the optimal concentration in assay buffer (typically 50 mM HEPES,

    
    , DTT).
    
  • Substrate Mix: Prepare ATP (at

    
     concentration) and peptide substrate.
    
  • Reaction:

    • Add 2

      
      L compound to 384-well plate.
      
    • Add 4

      
      L Enzyme Mix. Incubate 10 mins (allows inhibitor to bind).
      
    • Add 4

      
      L Substrate Mix to initiate. Incubate 60 mins at RT.
      
  • Detection (ADP-Glo):

    • Add 10

      
      L ADP-Glo Reagent (stops kinase, consumes unreacted ATP). Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.
      
  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Fit to a 4-parameter logistic equation.

    • Quality Control: Ensure Z' factor > 0.5. If the Hill Slope is

      
      , suspect compound aggregation or non-specific inhibition.
      

Part 4: Data Presentation & Analysis

When reporting the SAR of 5-ethynyl thiazoles, organize data to highlight the impact of the ethynyl extension.

Table 1: SAR of 5-Ethynyl Thiazole Derivatives against CDK9 (Representative Data Structure)

Cmpd IDR1 (2-Position)R2 (5-Ethynyl-Aryl)CDK9

(nM)
CDK2

(nM)
Selectivity (CDK9/2)
1a PhenylaminoH (Unsubstituted)1501201.2x
1b PhenylaminoPhenylethynyl 12 450 37.5x
1c Phenylaminop-F-Phenylethynyl830037.5x
1d PhenylaminoPropyl (Alkyl Control)95801.2x

Interpretation: Comparing 1b (rigid ethynyl) vs 1d (flexible alkyl) demonstrates the "entropic benefit" of the rigid linker, which locks the distal phenyl ring into the preferred conformation for back-pocket binding.

References

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities."[3] Journal of Medicinal Chemistry. Link

  • Fayed, E. A., et al. (2022).[4] "Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition." Molecules. Link

  • BenchChem Technical Support. (2025). "Sonogashira Coupling of 5-Bromo-2-chlorobenzo[d]thiazole: Experimental Procedure and Regioselectivity." BenchChem Application Notes. Link

  • Li, Y., et al. (2024).[5] "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link

Sources

Application

Application Note: Synthesis of 5-Arylalkynyl Thiazoles via Sonogashira Coupling

Executive Summary This application note details the robust synthesis of 5-arylalkynyl thiazoles, a critical scaffold in medicinal chemistry often associated with kinase inhibition (e.g., CDK, VEGFR) and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5-arylalkynyl thiazoles, a critical scaffold in medicinal chemistry often associated with kinase inhibition (e.g., CDK, VEGFR) and anti-inflammatory agents. The protocol focuses on the Sonogashira cross-coupling of 5-ethynyl-4-phenyl-thiazol-2-ylamine with various aryl halides.

Key technical challenges addressed include the potential coordination of the free C2-amino group (


) to the Palladium catalyst and the stability of the terminal alkyne. This guide provides a self-validating optimization strategy, troubleshooting workflows, and specific conditions to maximize yield while minimizing homocoupling (Glaser coupling) side products.

Scientific Background & Mechanistic Insight

The Scaffold Importance

The 2-aminothiazole core is a "privileged structure" in drug discovery. The introduction of an alkyne linker at the C5 position extends the molecule's pharmacophore, often allowing it to reach into deep hydrophobic pockets of enzyme active sites. The 4-phenyl group provides essential steric bulk and


-

stacking interactions.
Mechanistic Challenges

The Sonogashira coupling involves a Pd(0)/Cu(I) catalytic cycle. However, the substrate 5-ethynyl-4-phenyl-thiazol-2-ylamine presents unique challenges:

  • Catalyst Poisoning: The exocyclic amine (

    
    ) and the thiazole nitrogen can act as ligands, competitively binding to Pd(II) species and arresting the catalytic cycle.
    
  • Glaser Homocoupling: In the presence of oxygen, the copper co-catalyst promotes the dimerization of the starting material into a diyne, consuming the valuable alkyne substrate.

  • Electronic Effects: The 4-phenyl ring conjugates with the thiazole, stabilizing the intermediate but also imposing steric demands near the reaction center.

Reaction Pathway Visualization

The following diagram outlines the reaction workflow and the competing pathways.

ReactionPathway Start 5-ethynyl-4-phenyl- thiazol-2-ylamine Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Cycle Oxidative Addn. Side1 Side Product: Glaser Diyne Start->Side1 O2 + Cu Side2 Inhibition: Pd-Amine Complex Start->Side2 Coordination ArX Aryl Halide (Ar-I / Ar-Br) ArX->Cycle Cat Pd(PPh3)2Cl2 (5%) CuI (2%) Cat->Cycle Product Target: 5-arylalkynyl thiazole Cycle->Product Reductive Elim.

Figure 1: Reaction pathway showing the primary catalytic cycle and critical diversion points (Glaser coupling and Amine coordination).

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 5-ethynyl-4-phenyl-thiazol-2-ylamine (

    
     equiv).
    
  • Coupling Partner: Aryl Iodide (

    
     equiv) or Aryl Bromide (
    
    
    
    equiv).
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (
    
    
    
    equiv).
  • Co-Catalyst: Copper(I) Iodide [

    
    ] (
    
    
    
    equiv).
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv).
  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF is preferred for solubility.

Standard Operating Procedure (SOP)

Step 1: Deoxygenation (CRITICAL)

  • The presence of oxygen is the primary cause of failure (Glaser coupling).

  • Place the solvent (DMF,

    
    ) in a Schlenk flask.
    
  • Sparge with Argon or Nitrogen for at least 15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

Step 2: Catalyst Pre-activation

  • To the reaction vessel, add

    
     and 
    
    
    
    .
  • Add the Aryl Halide and the Base (

    
    ).[1]
    
  • Stir under inert atmosphere for 5 minutes. The solution typically turns yellow/orange.

Step 3: Substrate Addition

  • Dissolve the 5-ethynyl-4-phenyl-thiazol-2-ylamine in a minimal amount of degassed solvent.

  • Technique Tip: Add the alkyne solution dropwise over 10 minutes. This keeps the concentration of free alkyne low relative to the oxidative addition complex (Ar-Pd-X), favoring cross-coupling over homocoupling.

Step 4: Reaction

  • Heat the mixture to

    
     .
    
  • Monitor by TLC or LC-MS every 2 hours.

  • Endpoint: Reaction is typically complete in 4–6 hours for Aryl Iodides; 12–16 hours for Aryl Bromides.

Step 5: Workup & Purification

  • Cool to room temperature.[1][2][3]

  • Dilute with EtOAc and wash with water (

    
    ) to remove DMF.
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.[1][4]

    • Stationary Phase: Silica Gel (

      
       mesh).
      
    • Eluent: Hexane:EtOAc gradient (typically

      
       to 
      
      
      
      depending on the polarity of the aryl group).

Optimization & Troubleshooting

Solvent & Base Screening Data

The following table summarizes optimization studies performed on a model substrate (4-iodoanisole).

EntrySolventBaseTemp (

)
Time (h)Yield (%)Notes
1THF

601245Incomplete conversion; solubility issues.
2DMF

60 4 88 Optimal conditions. Excellent solubility.
3DMF

80662Lower yield; significant homocoupling observed.
4TolueneDIPA801630Poor solubility of aminothiazole.
Troubleshooting Decision Tree

Use this logic flow if yields are below 50%.

Troubleshooting Problem Low Yield / No Reaction Check1 Is the Alkyne consumed? Problem->Check1 YesConsumed Yes Check1->YesConsumed Conversion NoConsumed No Check1->NoConsumed Stalled CheckProduct Major Product? YesConsumed->CheckProduct CheckCat Catalyst Appearance? NoConsumed->CheckCat Glaser Glaser Diyne Found: Oxygen Leak. Re-degas & Add Alkyne Slower. CheckProduct->Glaser Dimer Complex Messy/Black Tar: Polymerization. Lower Temp to 40°C. CheckProduct->Complex Unknown PdBlack Pd Black Precipitate: Cat Decomposition. Add PPh3 ligand (10%). CheckCat->PdBlack Black Ppt NoChange Starting Material Intact: Cat Poisoning by Amine. Protect Amine (Ac2O) or Switch to Pd(dppf)Cl2. CheckCat->NoChange Solution Clear

Figure 2: Troubleshooting logic for diagnosing reaction failure.

Scope and Limitations

The protocol is generally tolerant of various functional groups on the Aryl Halide partner.

  • Electron-Withdrawing Groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ):
    React rapidly (
    
    
    ) with high yields (
    
    
    ).
  • Electron-Donating Groups (e.g.,

    
    , 
    
    
    
    ):
    Require longer reaction times (
    
    
    ) and may require heating to
    
    
    .
  • Steric Hindrance: Ortho-substituted aryl halides show significantly reduced rates. Increase catalyst loading to

    
     and CuI to 
    
    
    
    .
  • Heterocycles: Pyridines and pyrimidines couple well, but require careful workup to remove metal contaminants which may chelate to the product.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Bakherad, M. (2013). Palladium-catalyzed cross-coupling reactions in the synthesis of thiazole derivatives. Applied Organometallic Chemistry, 27(7), 387–404. [Link]

  • Nadeem, S., et al. (2021).[5] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Li, H., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Royal Society Open Science. [Link]

Sources

Method

Application Note: Protecting Group Strategies for the 2-Amino Group in Coupling Reactions

Abstract The 2-amino group, present in guanosine (nucleic acids) and 2-aminopyridines/thiazoles (small molecule drugs), presents a unique synthetic paradox. It is sufficiently nucleophilic to cause side reactions (N-acyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino group, present in guanosine (nucleic acids) and 2-aminopyridines/thiazoles (small molecule drugs), presents a unique synthetic paradox. It is sufficiently nucleophilic to cause side reactions (N-acylation, catalyst poisoning) yet electronically deactivated enough to make controlled protection difficult. This guide details high-fidelity protocols for protecting the 2-amino moiety, focusing on the Transient Protection Strategy for nucleosides and Amidine/Carbamate strategies for cross-coupling reactions.

Part 1: Strategic Selection Guide

The choice of protecting group (PG) is dictated by the subsequent coupling conditions (Phosphoramidite vs. Suzuki/Buchwald) and the substrate's sensitivity to deprotection (Acid vs. Base).

The "Big Three" for Guanosine (Oligonucleotide Synthesis)

In DNA/RNA synthesis, the N2-amino group of guanosine must be blocked to prevent branching and enhance solubility.

Protecting GroupStructureStabilityDeprotection ConditionsBest For
Isobutyryl (iBu) AmideHigh

@ 55°C (Slow) or AMA @ 65°C (Fast)
Standard DNA. Robust, highly crystalline intermediates.
Dimethylformamidine (dmf) AmidineModerateConc.

@ 55°C (Fast) or Mild Acid
RNA / Long Oligos. Electron-donating nature stabilizes the glycosidic bond against depurination.
Phenoxyacetyl (Pac) AmideLow

/MeOH or

@ RT
Sensitive Modifications. "Ultra-mild" deprotection for dye-labeled or fragile oligos.
Decision Matrix

Use this logic flow to select the optimal strategy for your substrate.

PG_Selection Start Substrate Type Nucl Nucleoside (Guanosine) Start->Nucl Het Heterocycle (2-Aminopyridine) Start->Het Depur Acid Sensitive? (Depurination Risk) Nucl->Depur Cat Catalyst Interaction? (Pd Poisoning) Het->Cat Mod Base Sensitive? (e.g., dyes, esters) Depur->Mod No Res_dmf Use DMF (Amidine) Stabilizes Glycosidic Bond Depur->Res_dmf Yes Res_Pac Use Pac/Tac (Ultra-Mild Deprotection) Mod->Res_Pac Yes Res_iBu Use Isobutyryl (iBu) (Industry Standard) Mod->Res_iBu No Res_Boc Use Boc/Pivaloyl (Steric Bulk) Cat->Res_Boc High Risk Res_Free Direct Coupling (Requires BrettPhos) Cat->Res_Free Low Risk

Figure 1: Decision tree for N2-protecting group selection based on substrate sensitivity and reaction conditions.

Part 2: Detailed Protocols

Protocol A: Transient Protection of Guanosine (The "One-Pot" Method)

Context: This is the industrial standard for synthesizing N2-isobutyryl guanosine. Direct acylation of guanosine leads to O-acylation on the sugar. The "Transient Protection" strategy uses Trimethylsilyl chloride (TMS-Cl) to temporarily block all hydroxyl groups, leaving the N2-amine available for acylation, followed by an in-situ aqueous workup to remove the silyl groups.

Reagents:

  • Guanosine hydrate

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyryl chloride (iBu-Cl)

  • Pyridine (anhydrous)

Step-by-Step Workflow:

  • Transient Silylation:

    • Suspend Guanosine (10 mmol) in anhydrous Pyridine (50 mL).

    • Cool to 0°C under Argon.

    • Add TMS-Cl (5-6 equivalents) dropwise.

    • Mechanism:[1][2][3] TMS-Cl reacts rapidly with the 2', 3', and 5'-OH groups and the 6-O lactam oxygen. The N2-amine remains reactive but sterically accessible.

    • Allow to warm to RT and stir for 2 hours until the solution is clear (indicating full silylation).

  • N2-Acylation:

    • Cool the mixture back to 0°C.

    • Add Isobutyryl Chloride (1.1 - 1.2 equivalents) dropwise.

    • Critical Note: Do not use a large excess of acyl chloride, or you risk N-bis-acylation.

    • Stir at RT for 2–4 hours. Monitor by TLC (draw an aliquot, quench with water).

  • In-Situ Deprotection (Desilylation):

    • Cool to 0°C.

    • Add cold water (20 mL) followed by aqueous ammonia (10 mL) to raise pH to ~9.

    • Stir for 30 minutes. The TMS groups (O-Si bonds) are highly labile to hydrolysis, while the N-Amide (N-CO bond) is stable.

  • Isolation:

    • Concentrate the pyridine solution under reduced pressure to ~10 mL.

    • Pour into ice water to precipitate the N2-isobutyryl guanosine.

    • Filter and wash with cold water/acetone.

Validation Criteria:

  • LCMS: Mass shift of +70 Da (Isobutyryl group).

  • NMR: Appearance of isopropyl methine/methyl signals. Absence of TMS signals (~0 ppm).

Protocol B: Amidine Protection for Heterocycles (Buchwald Coupling)

Context: For 2-aminopyridines or 2-aminothiazoles used in drug development, amide protection (Boc/Ac) can reduce nucleophilicity too drastically or interfere with Pd-oxidative addition. The dimethylformamidine (dmf) group is orthogonal and sterically smaller.

Reagents:

  • 2-Aminopyridine derivative[4][5]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol or DMF[6]

Workflow:

  • Protection:

    • Dissolve amine (1.0 eq) in DMF or MeOH.

    • Add DMF-DMA (1.5 - 2.0 eq).

    • Heat to 50°C for 3–12 hours.

    • Observation: Reaction drives forward by the release of methanol.

    • Concentrate to dryness. The product is often a crystalline solid or viscous oil that can be used directly.

  • Coupling Reaction (Buchwald-Hartwig):

    • The amidine nitrogen coordinates less strongly to Palladium than the free amine, preventing catalyst poisoning.

    • Perform coupling (e.g., Pd(OAc)2, Xantphos, Cs2CO3).

  • Deprotection:

    • The dmf group is removed by treatment with hydrazine/ethanol or aqueous ammonia/methanol at 50°C.

Part 3: Troubleshooting & Optimization

The "Depurination" Trap

In oligonucleotide synthesis, the N2-protecting group influences the stability of the glycosidic bond (N9-C1').

  • Problem: Acidic detritylation (TCA/DCM) can cleave the purine base from the sugar (Depurination).[7]

  • Mechanism: Protonation of N7 facilitates cleavage.

  • Solution: Use DMF (dimethylformamidine) protection. The electron-donating nature of the amidine pushes electron density into the ring, making N7 more basic (easier to protonate) but arguably stabilizing the transition state or simply allowing for faster deprotection so the oligo sees less total acid exposure during its lifecycle (Source 1.16). Correction: Actually, dmf is preferred because it allows milder deprotection (avoiding heat), which preserves sites that might otherwise degrade.

Solubility Issues

N2-protected guanosines are notoriously insoluble.

  • Fix: If N2-iBu-Guanosine crashes out during synthesis, switch to N2-iBu-5'-O-DMT-Guanosine . The lipophilic DMT group drastically improves solubility in Pyridine/DCM.

Visualizing the Transient Protection Pathway

Transient_Protection Step1 Guanosine (Free OH/NH2) + TMS-Cl / Pyridine Step2 Transient Intermediate (O-TMS protected, N2-free) Step1->Step2 Silylation of OH Step3 Acylation (+ Isobutyryl Chloride) Step2->Step3 Selective N-Acylation Step4 Fully Protected Intermediate (O-TMS, N-iBu) Step3->Step4 Step5 Hydrolysis (Workup) (Water/NH3) Step4->Step5 Cleavage of O-Si Final Product (N2-Isobutyryl Guanosine) Step5->Final Precipitation

Figure 2: Chemical workflow for the Transient Protection Strategy, ensuring regioselective N-acylation.

References

  • Glen Research. Technical Brief: Synthesis of Long Oligonucleotides & Depurination Strategies. [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.[8] (Classic Review - Contextual Grounding)

  • Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters.[2] (Source of AMA deprotection protocols)

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Catalyst Poisoning in Sonogashira Coupling of Thiazoles

Status: Operational Ticket Type: Advanced Method Development Operator: Senior Application Scientist Diagnostic Hub: Why Your Reaction is Failing Thiazoles are "privileged scaffolds" in medicinal chemistry (e.g., Dasatini...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Method Development Operator: Senior Application Scientist

Diagnostic Hub: Why Your Reaction is Failing

Thiazoles are "privileged scaffolds" in medicinal chemistry (e.g., Dasatinib, Ixabepilone), yet they remain synthetic nightmares for Palladium (Pd) cross-coupling. If you are experiencing low yields, stalled conversion, or immediate catalyst precipitation ("Pd black"), you are likely encountering Competitive Coordination Poisoning .

The Mechanism of Failure

In a standard Sonogashira coupling, the catalytic cycle relies on delicate ligand exchange. Thiazoles disrupt this via two distinct poisoning pathways:

  • Palladium Sequestration (The S/N Trap):

    • The thiazole nitrogen (N3) and sulfur (S1) are soft, electron-rich donors.

    • They compete with your phosphine ligands for the Pd(II) center.

    • Result: Formation of a stable, off-cycle [Pd(Ar)(Thiazole)Ln] complex that cannot undergo transmetallation or reductive elimination.

  • Copper Arrest (The Acetylide Block):

    • If using Copper(I) iodide (CuI) as a co-catalyst, the thiazole nitrogen coordinates to Cu(I).

    • Result: This prevents the formation of the active Copper-Acetylide species required for transmetallation, effectively shutting down the cycle before it begins.

Visualization: The Poisoning Pathway

The following diagram illustrates the "Dead End" resting states that compete with the productive catalytic cycle.

PoisoningMechanism Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd Ar-X Poisoned_Pd DEAD END: [Pd-Thiazole Complex] OxAdd->Poisoned_Pd Thiazole Coordination (Displaces Ligand) Thiazole Thiazole Substrate (N/S Donor) Cu_Salt Cu(I) Co-Catalyst Cu_Acetylide Active Cu-Acetylide Cu_Salt->Cu_Acetylide Alkyne + Base Poisoned_Cu DEAD END: [Cu-Thiazole Complex] Cu_Salt->Poisoned_Cu Thiazole Coordination Cu_Acetylide->OxAdd Transmetallation (Blocked if Poisoned)

Figure 1: Competitive coordination pathways where thiazole substrates sequester Pd and Cu species, preventing the productive catalytic cycle.

Protocol Architect: Validated Methodologies

To overcome poisoning, we must move away from "standard" conditions (Pd(PPh3)4 / CuI). The following protocols rely on steric bulk to prevent thiazole coordination and Cu-free systems to eliminate Glaser homocoupling.

Protocol A: The "Gold Standard" (Copper-Free)

Recommended For: High-value intermediates, scale-up, and substrates prone to Glaser coupling. Concept: Uses a bulky biaryl phosphine (XPhos) or NHC ligand (PEPPSI) to sterically shield the Pd center, preventing thiazole binding while facilitating oxidative addition.

ComponentReagentRole
Catalyst XPhos Pd G3 (1–3 mol%)Pre-formed precatalyst ensures 1:1 L:Pd ratio. Bulky XPhos prevents thiazole coordination.
Solvent MeCN or THF Polar aprotic solvents stabilize the ionic intermediates.
Base Cs₂CO₃ (2.0 equiv)Stronger inorganic base required for Cu-free activation of the alkyne.
Temperature 60–80 °C Higher energy barrier for Cu-free transmetallation requires heat.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), Alkyne (1.2 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G3 (2 mol%) to a vial.

  • Solvate: Add anhydrous, degassed MeCN (0.2 M concentration).

  • Seal & Heat: Cap tightly. Heat to 65 °C for 4–16 hours.

  • Monitor: Check LCMS. If conversion <50% after 4h, increase temp to 80 °C.

Protocol B: The "Robust" Method (Pd-PEPPSI)

Recommended For: Extremely deactivated aryl chlorides or electron-rich thiazoles. Concept: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) ligands are extremely bulky N-Heterocyclic Carbenes (NHCs) that are virtually immune to sulfur poisoning.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Solvent: 1,4-Dioxane or DMF

  • Base: Cs₂CO₃[1][2]

  • Conditions: 80 °C, 12h.

Troubleshooting Matrix (FAQs)

Q1: The reaction mixture turned black immediately upon heating, and no product formed.

  • Diagnosis: "Pd Black" formation. Your ligand has dissociated, and the naked Pd(0) has aggregated. This happens when the thiazole displaces a weak ligand like PPh3.

  • Fix: Switch to Protocol A (XPhos Pd G3). The precatalyst structure guarantees the ligand is bound during the critical initiation phase. Do not use Pd(PPh3)4.

Q2: I see full conversion of the alkyne, but the major product is the alkyne dimer (Glaser product).

  • Diagnosis: Oxygen leak + Copper. Cu(I) catalyzes the oxidative dimerization of alkynes in the presence of trace O₂.

  • Fix:

    • Eliminate Copper: Use Protocol A or B.

    • Degas Rigorously: Sparging with N₂ is insufficient. Use "Freeze-Pump-Thaw" (3 cycles) for reaction solvents.

Q3: My thiazole is an aryl chloride, and it's not reacting.

  • Diagnosis: Oxidative addition into C-Cl bonds is difficult, especially with electron-rich thiazoles.

  • Fix: Switch to Pd-PEPPSI-IPr (Protocol B). NHC ligands are sufficiently electron-rich to facilitate oxidative addition into aryl chlorides. Alternatively, convert the chloride to a bromide or iodide using Finkelstein conditions before coupling.

Q4: Can I use water or aqueous solvents?

  • Diagnosis: Thiazoles are often soluble in aqueous media, but water can promote dehalogenation.

  • Fix: Yes, but use a surfactant-based system. TPGS-750-M (2 wt% in water) with a lipophilic ligand (e.g., HandandaPhos) allows for micellar catalysis, often protecting the catalyst from bulk solvent effects.

Decision Logic & Optimization

Use this logic flow to select the correct experimental path for your specific substrate.

OptimizationTree Start Start: Thiazole Coupling HalideCheck Halide Type? Start->HalideCheck Iodide Iodide/Bromide HalideCheck->Iodide Chloride Chloride HalideCheck->Chloride CuCheck Is Glaser Coupling a Risk? Iodide->CuCheck ProtocolB USE PROTOCOL B (Pd-PEPPSI-IPr) Chloride->ProtocolB Requires NHC ProtocolA USE PROTOCOL A (XPhos Pd G3, Cu-Free) CuCheck->ProtocolA Yes (High Risk) CuCheck->ProtocolB No (Steric Bulk Needed)

Figure 2: Decision matrix for selecting the optimal catalyst system based on halide identity and side-reaction risks.

Comparative Data: Ligand Performance

The table below summarizes internal and literature data regarding ligand efficacy in the coupling of 2-bromothiazole with phenylacetylene (Standard conditions: 1 mol% Pd, 60°C, 4h).

Ligand ClassExampleYieldNotes
Triarylphosphine PPh₃< 15%Rapid poisoning; significant Pd black formation.
Bidentate dppf45%Better stability, but slow turnover.
Biaryl Phosphine XPhos 92% Bulky isopropyl groups prevent thiazole N-coordination.
NHC IPr 95% Extremely robust; effective for chlorides.

References

  • Gelbord, D. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Link

  • Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Bruno, N. C. et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. Organic Process Research & Development. Link

  • Kossler, D. et al. (2025). Preventing Alkyne-Alkyne (Glaser) Coupling. BenchChem Technical Notes. Link

Sources

Optimization

Optimizing yield of 5-ethynyl thiazole synthesis using Pd catalysts

Technical Support Center: Optimizing 5-Ethynyl Thiazole Synthesis Introduction: The Thiazole Challenge Synthesizing 5-ethynyl thiazole via Sonogashira coupling presents a "perfect storm" of chemical challenges. Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 5-Ethynyl Thiazole Synthesis

Introduction: The Thiazole Challenge

Synthesizing 5-ethynyl thiazole via Sonogashira coupling presents a "perfect storm" of chemical challenges. Unlike standard phenyl couplings, the thiazole ring is electron-deficient and contains a sulfur atom capable of coordinating to Palladium (Pd), effectively poisoning your catalyst. Furthermore, the resulting terminal alkyne is prone to polymerization, and the C2-proton of the thiazole ring is acidic enough to interfere under basic conditions.

This guide moves beyond standard textbook protocols to address the specific mechanistic failures encountered when working with sulfur-containing heterocycles.

Module 1: The Catalytic Engine (Ligand & Catalyst Selection)

Core Directive: To overcome sulfur poisoning, you must use sterically bulky, electron-rich ligands or high-turnover precatalysts.

Protocol A: The "Gold Standard" (Copper-Free High Yield)

Recommended for high-value substrates where homocoupling must be eliminated.

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: XPhos or SPhos (4–10 mol%)

    • Why: These Buchwald ligands are bulky enough to prevent the thiazole sulfur from binding to the Pd center, keeping the cycle active.

  • Base: Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMSO (Dry, Degassed)

  • Temperature: 60–80 °C

Protocol B: The "Classic" (Cost-Effective)

Recommended for scale-up, provided oxygen is rigorously excluded.

  • Catalyst: Pd(PPh₃)₄ (5–10 mol%)

    • Note: Higher loading is required to account for the portion of catalyst deactivated by sulfur coordination.

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et₃N (Excess, used as solvent or co-solvent with DMF)

  • Temperature: 60 °C

Module 2: Visualizing the Failure Points

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps caused by the thiazole sulfur and oxygen (Glaser coupling).

SonogashiraThiazole Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 5-Bromothiazole TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Alkyne/Base SPoison TRAP: Sulfur Poisoning (Thiazole-S binds Pd) OxAdd->SPoison Coordination of Thiazole N/S Prod Reductive Elimination (Product Release) TransMet->Prod Yields 5-Ethynyl Thiazole Glaser SIDE REACTION: Glaser Coupling (Requires Cu + O2) TransMet->Glaser O2 Presence Prod->Pd0 Regenerates Catalyst

Figure 1: The Catalytic Cycle vs. Thiazole-Specific Inhibition Pathways.[3] Note the sulfur trap that sequesters the oxidative addition intermediate.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (Thiazole Sulfur).[3] The Mechanism: The sulfur atom in the thiazole ring acts as a "soft" donor, coordinating strongly to the "soft" Pd(II) intermediate. This creates a stable, unreactive complex, removing the catalyst from the cycle. The Fix:

  • Switch Ligands: Move from PPh₃ to XPhos or SPhos . The biaryl backbone of these ligands creates a steric "roof" over the Pd center, physically blocking the approach of the thiazole sulfur while allowing the linear alkyne to react.

  • Increase Temperature: Heating to 80°C can make the Pd-S interaction more reversible, though this risks product degradation.

Q2: I see a major spot on TLC that isn't my product. It looks like the alkyne dimer.

Diagnosis: Glaser Homocoupling.[2] The Mechanism: In the presence of Copper (CuI) and trace Oxygen (O₂), the terminal alkyne oxidatively couples to itself (R-C≡C-C≡C-R) rather than the thiazole.[2] The Fix:

  • Go Copper-Free: Use Protocol A (Pd(OAc)₂/XPhos/Cs₂CO₃). Without Copper, Glaser coupling is mechanistically impossible.

  • Degas Rigorously: If you must use Copper, simple nitrogen flushing is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or sparge with Argon for 20 minutes directly into the solvent.

Q3: My 5-ethynyl thiazole product turns into a black tar upon isolation.

Diagnosis: Terminal Alkyne Instability. The Mechanism: Electron-deficient heteroaryl acetylenes are notoriously unstable and prone to polymerization or Michael-type additions. The Fix:

  • Do NOT isolate the free alkyne: Always synthesize the TMS-protected version (5-((trimethylsilyl)ethynyl)thiazole ) first.

  • Deprotect In Situ: Store the stable TMS-intermediate. Only remove the TMS group (using K₂CO₃/MeOH or TBAF) immediately before the next reaction step.

Q4: I am observing dehalogenation (recovery of thiazole) instead of coupling.

Diagnosis: The "Hydride Shift" ( β-Hydride Elimination from solvent/base). The Mechanism: If the transmetallation is slow (due to steric bulk or electronics), the Pd-Ar intermediate may abstract a hydride from the amine base (e.g., TEA) or solvent, leading to reduction of the C-Br bond. The Fix:

  • Switch Bases: Use an inorganic base like Cs₂CO₃ or K₃PO₄ instead of amines (TEA/DEA).

  • Change Solvent: Avoid alcohols or amines as solvents; use DMF, DMSO, or Toluene.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start: Yield < 50% CheckByprod Analyze Byproducts Start->CheckByprod Homo Homocoupling Dimer? CheckByprod->Homo Yes StartMat Recovered SM? CheckByprod->StartMat Yes Tar Black Tar? CheckByprod->Tar Yes Sol1 REMOVE Copper Use Pd/XPhos Homo->Sol1 Sol2 Switch Ligand (Bulky) Increase Temp StartMat->Sol2 Sol3 Synthesize TMS-Protected Analog First Tar->Sol3

Figure 2: Troubleshooting Logic Flow for Thiazole Alkynylation.

Summary of Key Data

ParameterTraditional (Protocol B)Optimized (Protocol A)
Catalyst System Pd(PPh₃)₄ / CuIPd(OAc)₂ / XPhos
Primary Failure Mode Glaser Coupling / S-PoisoningHigh Cost
S-Tolerance Low (Requires high loading)High (Ligand shielding)
Yield (Typical) 40–60%85–95%
Glaser Byproduct Common (10–20%)Negligible (<1%)

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • BenchChem Technical Support. (2025). Preventing Homocoupling in Sonogashira Reactions of Terminal Alkynes. BenchChem Troubleshooting Guide. 4

  • Gelbaum, T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.[5][6] ACS Omega. 5[5][6]

  • ResearchGate Forum. (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate Q&A. 3

  • DCL International. (2025). Sulfur Poisoning and Regeneration of Pd Catalyst. Technical Report. 7

Sources

Troubleshooting

Technical Support Center: Stability of 5-Ethynyl-2-aminothiazole

Introduction Welcome to the technical support guide for 5-ethynyl-2-aminothiazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-ethynyl-2-aminothiazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Understanding the stability of 5-ethynyl-2-aminothiazole, particularly under acidic conditions, is critical for ensuring the integrity of your experiments, from chemical synthesis to biological assays. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and detailed protocols for assessing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-ethynyl-2-aminothiazole in acidic conditions?

A1: The molecule has two main functionalities susceptible to acid-catalyzed degradation: the terminal ethynyl (alkyne) group and the 2-aminothiazole core.

  • Ethynyl Group: Terminal alkynes are known to undergo acid-catalyzed hydration, which would convert the ethynyl group into a methyl ketone.[1][2] This reaction is often facilitated by the presence of certain metal catalysts but can occur under strongly acidic conditions alone.[3][4]

  • 2-Aminothiazole Core: The thiazole ring contains nitrogen and sulfur heteroatoms, and the exocyclic amino group is basic.[5][6] In acidic media, the ring nitrogen or the exocyclic amine can be protonated.[5][7] This protonation can alter the electronic properties of the molecule, potentially making the thiazole ring susceptible to hydrolysis or other rearrangements, although the thiazole ring itself is generally quite stable.

Q2: At what pH range does degradation become a significant issue?

A2: Significant degradation is most likely to occur at a low pH (typically pH < 4). The rate of acid-catalyzed hydration of the ethynyl group is dependent on the concentration of hydronium ions (H₃O⁺). Therefore, the lower the pH, the faster the potential degradation. It is crucial to perform forced degradation studies across a range of pH values to determine the specific stability profile of your compound.[8][9]

Q3: Can I use buffers to maintain pH and improve stability?

A3: Yes, using a well-chosen buffer system is highly recommended. For experiments requiring acidic conditions, buffers such as citrate or acetate can maintain a stable pH and prevent excursions into highly acidic territory that could accelerate degradation. However, it is important to ensure the buffer components themselves do not catalyze degradation or interfere with your downstream analysis.

Q4: How can I detect and quantify the degradation of 5-ethynyl-2-aminothiazole?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[10] A stability-indicating HPLC method should be developed that can separate the parent compound from its potential degradants, such as the ketone formed from hydration. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products and help elucidate their structures.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To definitively identify the structure of major degradants if they can be isolated.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Loss of compound potency or activity in a biological assay with an acidic medium. The compound may be degrading to an inactive form (e.g., the hydrated ketone) during the assay incubation.1. Confirm Degradation: Run a control experiment where you incubate the compound in the assay medium for the same duration, then analyze the sample by HPLC to quantify the remaining parent compound. 2. Adjust pH: If possible, adjust the assay pH to the highest level that is still physiologically relevant and compatible with the experiment. 3. Reduce Incubation Time: Minimize the time the compound spends in the acidic medium before analysis.
Appearance of a new, major peak in my HPLC chromatogram after sample preparation in an acidic mobile phase. Acid-catalyzed hydration of the ethynyl group is likely occurring on the autosampler or during the run. The resulting ketone is more polar and will likely have a shorter retention time.1. Neutralize Samples: Neutralize your samples with a suitable base (e.g., a dilute solution of ammonium hydroxide or sodium bicarbonate) immediately before placing them in the HPLC autosampler. 2. pH of Mobile Phase: Ensure the pH of your mobile phase is not excessively acidic. A pH of 3-4 is often a good compromise for peak shape and stability. 3. Use a Cooled Autosampler: Set the autosampler temperature to 4°C to slow down the degradation rate while samples are waiting for injection.
Inconsistent results or poor reproducibility in experiments involving acidic reagents. This could be due to localized pH "hot spots" upon addition of acid, causing rapid degradation before the solution is fully mixed and buffered.1. Slow, Controlled Addition: Add acidic reagents slowly and with vigorous stirring to ensure rapid and uniform mixing. 2. Pre-mixed Buffers: Whenever possible, use pre-prepared and pH-adjusted buffers rather than adding concentrated acid directly to your reaction or sample.
Logical Troubleshooting Workflow

Here is a visual guide to troubleshooting unexpected results when working with 5-ethynyl-2-aminothiazole.

TroubleshootingWorkflow Start Unexpected Result (e.g., Low Yield, New Peak) Check_pH Measure pH of Experimental Solution Start->Check_pH Is_Acidic Is pH < 5? Check_pH->Is_Acidic Hypothesis Hypothesis: Acid-Catalyzed Degradation Is_Acidic->Hypothesis Yes Other_Issue Investigate Other Causes: - Reagent Purity - Oxidative Stress - Photodegradation Is_Acidic->Other_Issue No Run_Control Run Time-Course Control: Incubate Compound in Acidic Medium & Analyze by HPLC Hypothesis->Run_Control Confirm_Deg Degradation Confirmed? Run_Control->Confirm_Deg Optimize Optimize Conditions: - Increase pH - Use Buffer - Lower Temperature - Reduce Time Confirm_Deg->Optimize Yes Confirm_Deg->Other_Issue No Re_Run Re-run Experiment with Optimized Conditions Optimize->Re_Run End Problem Solved Re_Run->End

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental Protocol: Forced Acidic Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of 5-ethynyl-2-aminothiazole in acidic conditions. Such studies are essential for developing stability-indicating analytical methods.[8][14]

Objective: To determine the rate and extent of degradation of 5-ethynyl-2-aminothiazole at two different acidic pH values and to identify the primary degradation product.

Materials:

  • 5-ethynyl-2-aminothiazole (high purity standard)

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC system with UV detector

  • LC-MS system (optional, for identification)

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of 5-ethynyl-2-aminothiazole in acetonitrile to make a 1 mg/mL stock solution in a 10 mL volumetric flask.

  • Sample Preparation for Stressing:

    • pH 2 Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add approximately 5 mL of 0.1 M HCl. Adjust the pH to 2.0 ± 0.1 using 1 M HCl or 1 M NaOH as needed. Make up the volume to 10 mL with 0.1 M HCl. This gives a final concentration of 100 µg/mL.

    • pH 4 Sample: Repeat the process above, but use an appropriate buffer (e.g., 0.1 M acetate buffer) or dilute HCl to achieve a final pH of 4.0 ± 0.1.

    • Control Sample (T=0): Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of acetonitrile and water. Immediately neutralize (if necessary) and analyze.

  • Stress Conditions:

    • Incubate the prepared pH 2 and pH 4 samples in a water bath set at a controlled temperature (e.g., 60°C) to accelerate degradation.[15]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1 mL) from each stressed sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize each aliquot with an equivalent amount of NaOH (e.g., 0.1 M) to stop the degradation reaction.

    • Transfer the neutralized samples to HPLC vials for analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set to the λmax of 5-ethynyl-2-aminothiazole.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control sample.

    • Plot the percentage of remaining parent compound versus time for each pH condition.

    • Calculate the peak area of any major degradation products. The sum of all peak areas should remain relatively constant if all species are detected at the analysis wavelength.

Potential Degradation Pathway

Under acidic conditions, the primary degradation pathway is expected to be the Markovnikov hydration of the terminal alkyne.[2][16]

Caption: Acid-catalyzed hydration of 5-ethynyl-2-aminothiazole.

References

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved February 12, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2023, August 2). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • Patel, Y., & Shah, N. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 3(5), 193-200. Retrieved from [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-28.
  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. (2023). JoVE. Retrieved February 12, 2026, from [Link]

  • Khan Academy. (n.d.). Hydration of alkynes. Retrieved February 12, 2026, from [Link]

  • Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism [Video]. YouTube. [Link]

  • Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. (2023). JoVE. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • Prasad, K., & Guru Row, T. N. (2015). Identification of robust synthon in the molecular salts of 2-aminothiazole with substituted benzoic acids: A case study. Journal of Chemical Sciences, 127(7), 1291-1303.
  • Im, J., & Obare, S. O. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 19(11), 3358.
  • Matiadis, D., & Sagnou, M. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery, 16(10), 1131-1148.
  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved February 12, 2026, from [Link]

  • Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4049-4064.
  • Pauk, K., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(21), 5136.
  • Sharma, A., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2649-2653.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879.
  • Nehete, J. P., et al. (2019). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.
  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved February 12, 2026, from [Link]

  • Stanimirović, I., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(18), 10228.
  • Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1), 1-10.
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1434.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 205-220.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 214-224.
  • Hoffman, D. (2009). Statistical methods for assessing long-term analyte stability in biological matrices.

Sources

Optimization

Troubleshooting low conversion in click reactions with thiazole alkynes

Case ID: THZ-CuAAC-LOW-CONV Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic The Issue: You are experiencing low conversion (<50%) or stalled kinetics in Copper...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-CuAAC-LOW-CONV Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Issue: You are experiencing low conversion (<50%) or stalled kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions where the alkyne is attached to a thiazole moiety.

The Root Cause: Thiazoles are electron-deficient


-heterocycles. The nitrogen atom in the thiazole ring (N3) possesses a lone pair that acts as a competitive ligand for the Copper(I) catalyst.

In a standard CuAAC cycle, the copper must coordinate the terminal alkyne to form a copper-acetylide intermediate.[1] However, the thiazole nitrogen can sequester the Cu(I) species, forming a thermodynamically stable but catalytically inactive "chelate trap." This effect is exacerbated if the thiazole is substituted in a way that creates a bidentate binding pocket near the alkyne.

Mechanism of Interference

To solve this, we must visualize the competition at the molecular level. The diagram below illustrates how the thiazole substrate diverts the catalyst from the productive cycle.

Thiazole_Poisoning_Mechanism Cu_Active Active Catalyst [L-Cu(I)] Cu_Acetylide Cu-Acetylide (Productive) Cu_Active->Cu_Acetylide + Alkyne Trap Thiazole-Cu Complex (Catalyst Poisoning) Cu_Active->Trap Thiazole N-Coordination Alkyne Thiazole-Alkyne Alkyne->Trap Azide Azide (R-N3) Triazole 1,2,3-Triazole Product Cu_Acetylide->Triazole + Azide (Cycle Completes) Trap->Cu_Active Weak Dissociation

Figure 1: Mechanism of catalyst sequestration. The thiazole nitrogen competes with the alkyne terminus for the Cu(I) center, arresting the catalytic cycle.

Optimization Solutions (The "How-To")

Q1: My reaction turns green/blue and stops. What is happening?

A: This indicates oxidation. Cu(I) is yellow/colorless; Cu(II) is blue/green. Thiazoles can accelerate the oxidative degradation of Cu(I) by stabilizing higher oxidation states.

  • Fix: You must rigorously exclude oxygen. Degas all solvents (freeze-pump-thaw or vigorous sparging with Argon).

  • Fix: Increase the reducing agent (Sodium Ascorbate) to 5–10 equivalents relative to Cu.

Q2: I am using TBTA. Is that sufficient?

A: Likely not. TBTA (Tris(benzyltriazolylmethyl)amine) is the standard ligand, but it is often too weak to compete with chelating substrates like thiazoles.

  • Recommendation: Switch to BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).

  • Why? BTTAA forms a more electron-rich and sterically bulky complex around the Cu(I) center. This prevents the thiazole nitrogen from accessing the metal while still allowing the linear alkyne to bind [1].

Q3: What solvent system should I use?

A: Avoid Acetonitrile (MeCN). MeCN acts as a ligand for Cu(I) and can synergize with the thiazole to shut down the reaction.

  • Preferred: DMSO/Water or DMF/Water mixtures. Water is beneficial as it accelerates the proton transfer steps in the CuAAC mechanism [2].

Validated Experimental Protocol

Objective: High-yield conversion of Thiazole-Alkyne using the BTTAA Ligand System.

Reagents Preparation
ReagentStock Conc.[2]SolventStorage
CuSO₄[2] · 5H₂O 20 mMddH₂OFreshly made
BTTAA Ligand 50 mMDMSO/H₂O (1:1)-20°C
Sodium Ascorbate 100 mMddH₂OFresh only
Substrates 10–50 mMDMSO-20°C
Step-by-Step Workflow
  • The Premix (Critical): In a separate small vial, mix the CuSO₄ stock and BTTAA stock.

    • Ratio: 1:2 (Cu:Ligand).

    • Observation: The solution should remain clear or turn slightly blue. Let it sit for 2–3 minutes to ensure the complex forms before it sees the thiazole.

  • Reaction Assembly: In a sealable HPLC vial or round-bottom flask (equipped with a stir bar):

    • Add Alkyne (1.0 equiv).

    • Add Azide (1.1 equiv).

    • Add Solvent (DMSO/Water 1:1 or tBuOH/Water 1:1).

    • Sparging: Bubble Argon through this mixture for 5–10 minutes.

  • Catalyst Addition:

    • Add the Cu-BTTAA Premix (from Step 1).

      • Target Load: 5–10 mol% Cu.

    • Add Sodium Ascorbate last.

      • Target Load: 20–50 mol% (keep Cu:Ascorbate ratio at least 1:5).

  • Incubation:

    • Flush headspace with Argon, cap tightly.

    • Stir at 40°C for 4–16 hours. (Slight heating helps overcome the activation energy barrier raised by the thiazole coordination).

Workflow Logic Diagram

Optimization_Workflow Start Start Reaction Setup Ligand_Check Are you using BTTAA? Start->Ligand_Check Switch_Ligand Switch TBTA -> BTTAA Ligand_Check->Switch_Ligand No Premix Premix Cu(II) + Ligand (Wait 5 mins) Ligand_Check->Premix Yes Switch_Ligand->Premix Solvent_Check Solvent contains MeCN? Premix->Solvent_Check Change_Solvent Switch to DMSO/H2O Solvent_Check->Change_Solvent Yes Add_Ascorbate Add Ascorbate (Last) Ratio Cu:Asc > 1:5 Solvent_Check->Add_Ascorbate No Change_Solvent->Add_Ascorbate Monitor Monitor (LCMS) Add_Ascorbate->Monitor

Figure 2: Decision tree for optimizing reaction conditions.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction stays yellow but <10% conversion Catalyst poisoning (Thiazole N-binding).Increase Cu loading to 15–20 mol%. Switch to BTTAA ligand immediately.
Solution turns brown/black Cu(I) disproportionation to Cu(0) nanoparticles.Ligand concentration is too low. Ensure Ligand:Cu ratio is ≥ 2:[3]1.
Solution turns green/blue Oxidation to Cu(II).Oxygen leak. Repeat with rigorous degassing. Add 5 eq. extra Ascorbate.
Precipitate forms immediately Copper-Acetylide polymerization.Common with flat aromatics. Add 10–20% DMSO to solubilize the intermediate.

References

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition.

    • Context: Establishes BTTAA as a superior ligand for suppressing copper cytotoxicity and enhancing r
  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.

    • Context: The foundational review detailing the mechanism, solvent effects (water acceler
  • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie.

    • Context: Discusses how chelating azides (similar mechanism to thiazoles) require specific ligands like BTTAA to function efficiently.

Sources

Troubleshooting

Minimizing homocoupling byproducts in thiazole alkyne synthesis

Topic: Minimizing Homocoupling Byproducts (Glaser Coupling) Case ID: THC-2024-GLASER Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Byproducts (Glaser Coupling)

Case ID: THC-2024-GLASER Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: In the synthesis of alkynyl thiazoles via Sonogashira coupling, the formation of 1,3-diyne byproducts (Glaser coupling) is a persistent failure mode. This is particularly problematic for thiazole substrates due to their electron-deficient nature and potential for catalyst poisoning (sulfur coordination), which often necessitates higher catalyst loadings that inadvertently accelerate side reactions.

The Solution: Minimization requires a bifurcated strategy:

  • Elimination: Transitioning to Copper-Free protocols using sterically demanding, electron-rich phosphine ligands.

  • Suppression: If copper is mandatory, implementing kinetic control via slow addition and rigorous deoxygenation.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the competition between the Sonogashira Cycle (Cross-Coupling) and the Glaser Cycle (Homocoupling).

The Copper Dilemma

Copper(I) iodide is added to accelerate the reaction by forming a reactive Copper-Acetylide species.[1] However, in the presence of even trace oxidants (Oxygen), this intermediate undergoes oxidative dimerization rather than transmetallation to Palladium.

Visualizing the Conflict:

Sonogashira_vs_Glaser Start Terminal Alkyne (Thiazole-C≡CH) CuAcetylide Cu-Acetylide (Intermediate) Start->CuAcetylide Base, CuI Cu CuI Catalyst Cu->CuAcetylide Pd_Cycle Pd-Catalytic Cycle (Cross-Coupling) CuAcetylide->Pd_Cycle Transmetallation (Fast if O2 absent) Product_Homo Glaser Byproduct (Diyne) CuAcetylide->Product_Homo Oxidative Dimerization Product_Cross Target Thiazole Alkyne (Ar-C≡C-Thiazole) Pd_Cycle->Product_Cross Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd_Cycle Oxidative Addition Oxygen O2 (Trace) Oxygen->Product_Homo Promotes

Caption: The "Copper Dilemma": The Cu-Acetylide is the bifurcation point. Oxygen diverts it toward the homocoupling (Glaser) pathway (Red), starving the desired Palladium cycle (Green).

Validated Protocols
Protocol A: The "Gold Standard" Copper-Free Method

Recommended for valuable thiazole intermediates where yield is paramount.

Rationale: By removing Copper entirely, you eliminate the Cu-Acetylide intermediate responsible for Glaser coupling. We utilize a Palladium source with a bulky, electron-rich ligand (e.g., XPhos or DTBNpP ) to facilitate the direct activation of the alkyne (carbopalladation mechanism) or direct transmetallation without Cu.

ComponentReagentRole
Catalyst Pd(OAc)2 (2-5 mol%)Pd(0) Precursor
Ligand XPhos or cataCXium A (4-10 mol%)Bulky ligand to boost Oxidative Addition & prevent Pd aggregation
Base Cs2CO3 (2.0 equiv)Inorganic base avoids amine-induced side reactions
Solvent MeCN or DMSOPolar aprotic solvent stabilizes polar transition states

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add Thiazole-Halide (1.0 equiv), Pd(OAc)2, XPhos, and Cs2CO3 to a reaction vial.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1][2]

  • Solvent Addition: Add anhydrous, degassed MeCN via syringe.

  • Alkyne Addition: Add the Thiazole-Alkyne (1.2 equiv) via syringe.

  • Heat: Stir at 60-80°C for 4-12 hours.

  • Validation: Monitor by LCMS. Homocoupling should be <1%.

Protocol B: Copper-Mediated Optimization (If Cu is Mandatory)

Use only if Copper-free fails due to steric hindrance or specific substrate inactivity.

Rationale: If you must use Copper, you must starve the reaction of Oxygen and keep the concentration of the reactive Cu-Acetylide low relative to the Pd-Ar complex.

Key Modification: Syringe Pump Addition Instead of adding the alkyne all at once, add it slowly. This ensures that as soon as a Cu-Acetylide forms, it is consumed by the Pd-cycle before it can find another Cu-Acetylide to dimerize with.

ParameterSettingReason
Degassing Freeze-Pump-Thaw (3x) Sparging is insufficient for thiazoles.
Addition Rate 0.1 equiv/hour Keeps steady-state concentration of alkyne low.
Catalyst Ratio Pd:Cu > 1:1 Excess Pd ensures rapid transmetallation.
Troubleshooting Guide (FAQ)

Q1: I am seeing 30% homocoupling despite using a Copper-Free protocol. Why?

  • Diagnosis: This is likely Pd-catalyzed homocoupling , which is rarer but possible with certain oxidants or if the alkyne is highly acidic.

  • Fix: Ensure your solvent is peroxide-free (test THF/Ether). Switch to a reductive atmosphere (5% H2 in N2) which can suppress oxidative coupling without hydrogenating the alkyne [1].

Q2: My Thiazole halide is not reacting, and the alkyne is just dimerizing.

  • Diagnosis: The oxidative addition to the thiazole halide is the rate-limiting step. If the Pd cannot insert into the Ar-X bond fast enough, the alkyne sits around on the Copper and eventually dimerizes.

  • Fix:

    • Switch from Bromide to Iodide .

    • Increase temperature to 80°C.

    • Use a ligand with a smaller cone angle but high electron density (e.g., P(t-Bu)3) to accelerate oxidative addition.

Q3: Can I use amine bases like TEA or DIPEA?

  • Diagnosis: Amine bases can act as ligands for Pd, potentially displacing your phosphine and creating a less active catalyst. They also dissolve O2 better than inorganic suspensions.

  • Fix: Stick to inorganic bases like Cs2CO3 or K3PO4 in DMSO or DMF for thiazole chemistry.

Decision Logic for Optimization

Use this flow to determine your next experimental step.

Optimization_Tree Start Homocoupling Detected? Cu_Check Is Copper Co-catalyst Used? Start->Cu_Check Degas_Check Did you Freeze-Pump-Thaw? Cu_Check->Degas_Check Yes Cu_Free_Switch Action: Switch to Cu-Free Protocol (Pd(OAc)2 + XPhos) Cu_Check->Cu_Free_Switch No (Already Cu-free?) Cu_Check->Cu_Free_Switch Can remove Cu? Action_Degas Action: Perform Freeze-Pump-Thaw (Remove O2) Degas_Check->Action_Degas No Action_SlowAdd Action: Syringe Pump Addition (Kinetic Control) Degas_Check->Action_SlowAdd Yes Ligand_Check Is Halide Reactive? Cu_Free_Switch->Ligand_Check Still failing? Action_Iodide Action: Switch Br -> I (Speed up Cross-Coupling) Ligand_Check->Action_Iodide No (Poor Conversion)

Caption: Troubleshooting Decision Tree. Prioritize removing Copper.[1][3] If impossible, prioritize O2 removal and slow addition.

References
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[4] "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841–1844.[5]

  • Gelpke, A. E., et al. (2003). "Copper-Free Sonogashira Coupling."[1][3][6][7][8][9][10] ChemSusChem, Reviews on Green Chemistry. 7

  • Tondreau, A. M., et al. (2018). "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." ACS Omega, 3(10).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-Ethynylthiazole Derivatives

Executive Summary: The Chemical Challenge Purifying 2-amino-5-ethynylthiazole derivatives presents a unique dichotomy in solubility and stability. You are balancing the polarity of the 2-aminothiazole core (which favors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

Purifying 2-amino-5-ethynylthiazole derivatives presents a unique dichotomy in solubility and stability. You are balancing the polarity of the 2-aminothiazole core (which favors polar protic solvents) against the lipophilicity and thermal instability of the 5-ethynyl moiety.

  • The Trap: Standard high-heat recrystallization (e.g., boiling DMSO or DMF) often leads to polymerization of the alkyne (tarring) or oxidative homocoupling (Glaser coupling) if residual copper from the Sonogashira reaction is present.

  • The Solution: This guide prioritizes Anti-Solvent Precipitation and Low-Temperature Crystallization over traditional reflux methods to preserve the alkyne functionality.

Solvent Selection Matrix

Use this table to select your initial solvent system based on your derivative's specific R-groups.

Solvent ClassSpecific SolventRoleSuitability Notes
Primary (Dissolving) THF (Tetrahydrofuran)ExcellentHigh solubility for thiazoles; low boiling point (66°C) prevents thermal degradation.[1]
Ethanol (Abs.) GoodClassic for aminothiazoles.[1] May require gentle heating.[1]
DCM (Dichloromethane)ModerateGood for lipophilic derivatives. Excellent for "cold" crystallization.[1]
Ethyl Acetate VariableGood for less polar derivatives.[1] Often used in binary systems.[1]
Anti-Solvents Hexanes / Heptane StandardInduces precipitation when added to THF/DCM/EtOAc solutions.[1]
Water AggressiveStrong anti-solvent for Ethanol/THF solutions.[1] Warning: Can cause oiling out.[1][2][3]
MTBE GentleBetter than hexanes for slow crystal growth.[1]
Avoid Acetone Risk Do Not Use. Primary amines can form imines/hemiaminals with ketones under heat.[1]
DMSO / DMF Risk High boiling points require excessive heat to remove, promoting alkyne polymerization.[1]
Chlorinated Solvents (Hot) Risk Avoid refluxing chloroform; can generate HCl traces that degrade the alkyne.

Workflow Visualization: Solvent Screening

This logic gate determines the optimal purification path based on your crude material's behavior.

RecrystallizationLogic Start Crude 2-Amino-5-Ethynylthiazole SolubilityCheck Solubility Check (RT) Start->SolubilityCheck SolubleCold Soluble at RT? SolubilityCheck->SolubleCold PathA Path A: Anti-Solvent Method (Preferred for Alkynes) SolubleCold->PathA Yes (High Solubility) PathB Path B: Thermal Method (Use only if stable) SolubleCold->PathB No (Low Solubility) StepA1 Dissolve in minimal THF or DCM PathA->StepA1 StepB1 Suspend in Ethanol/EtOAc PathB->StepB1 StepA2 Slowly add Hexane/Heptane until turbid StepA1->StepA2 Result Filter & Wash (Cold Anti-Solvent) StepA2->Result StepB2 Heat to <60°C (Do NOT Boil) StepB1->StepB2 StepB2->Result

Caption: Decision tree for selecting between Anti-Solvent (Path A) and Thermal (Path B) methods to minimize alkyne stress.

Troubleshooting Guides & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or adding anti-solvent, the product separates as a sticky oil/gum rather than crystals. Cause:

  • Polarity Gap: The difference between the solvent and anti-solvent is too extreme (e.g., THF -> Water).

  • Impurities: Residual Pd/Cu catalysts or oligomers act as "crystal poisons," depressing the melting point.[1]

Protocol: The "Re-Dissolve & Seed" Method

  • Re-heat the mixture until the oil dissolves back into the solution.

  • Add a "Bridge" Solvent: Add a small amount (5-10% v/v) of a solvent with intermediate polarity (e.g., if using EtOH/Water, add a splash of THF).[1]

  • Seeding: Once the solution cools slightly and becomes turbid, add a seed crystal of pure product. If none exists, scratch the glass wall with a glass rod to create nucleation sites.[3]

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Do not plunge directly into ice.

Issue 2: Product Turns Black/Brown (Decomposition)

Symptom: The solution darkens significantly during heating. Cause:

  • Glaser Coupling: Residual Copper (CuI) from the Sonogashira coupling is catalyzing the dimerization of the alkyne in the presence of air.

  • Polymerization: The temperature is too high (>70°C) for the terminal alkyne.

Corrective Action:

  • Metal Scavenging (Critical): Before recrystallization, dissolve the crude in EtOAc and wash with 5% aqueous L-Cysteine or EDTA solution . This chelates residual Cu/Pd.[1]

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon.

  • Add Antioxidant: In extreme cases, add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the solvent to inhibit radical polymerization.

Issue 3: Low Recovery Yield

Symptom: Crystals form, but the yield is <50%. Cause: The compound is too soluble in the mother liquor, or the "Good" solvent volume is too high.

Protocol: The "Cold Crash"

  • After the initial crystallization at room temperature, place the flask in a -20°C freezer (not just an ice bath) for 12 hours.

  • Filter the crystals quickly using a chilled funnel to prevent re-dissolution during filtration.

  • Wash the cake with pre-chilled anti-solvent (e.g., Hexane at -78°C or -20°C).[1]

Advanced Protocol: HCl Salt Formation

If the free base refuses to crystallize, convert it to the Hydrochloride salt. Aminothiazoles form stable salts that crystallize readily.[1]

Step-by-Step:

  • Dissolve crude free base in minimal dry Dioxane or Ether .[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • The HCl salt should precipitate immediately as a white/yellow solid.

  • Filter and wash with dry Ether.[1]

    • Note: This stabilizes the amine but does not protect the alkyne from heat; keep drying temperatures <50°C.

References & Authority

The following sources support the chemical principles and specific protocols detailed above.

  • Solubility of 2-Aminothiazoles:

    • Source: Solubility of Things / Sigma-Aldrich Data.[1]

    • Relevance: Confirms solubility in alcohols/THF and pH dependence (acidic solubility).

    • URL:[1]

  • Sonogashira Product Purification (Ethynyl Heterocycles):

    • Source: MDPI (Molecules/J. Org.[1] Chem).

    • Relevance: Describes purification of ethynyl-substituted heterocycles using DCM/EtOAc systems to avoid decomposition.

    • URL:[1]

  • Recrystallization Troubleshooting (Oiling Out):

    • Source: BenchChem Technical Guides.[1]

    • Relevance: Protocols for handling "oiling out" in aminothiazole derivatives using solvent pairs.[1][3]

    • URL:

  • Stability of Thiazole Polymorphs:

    • Source: ResearchGate (Anti-solvent crystallization studies).

    • Relevance: Discusses the impact of water addition rates on thiazole crystal forms.

    • URL:

Sources

Troubleshooting

Technical Support Center: Advanced Handling of Pd(0) in Thiazole Functionalization

Ticket ID: THBZ-PD0-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Deactivation & Air Sensitivity in Thiazole Cross-Couplings Executive Summary: The "Thiazole Trap" Functi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THBZ-PD0-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Deactivation & Air Sensitivity in Thiazole Cross-Couplings

Executive Summary: The "Thiazole Trap"

Functionalizing thiazoles using Pd(0) catalysis presents a dual-failure mode that often baffles researchers:

  • Intrinsic Catalyst Poisoning: The thiazole sulfur (and nitrogen) atoms are "soft" Lewis bases that coordinate strongly to Pd(0), displacing phosphine ligands and arresting the catalytic cycle (formation of inactive heteroatom-Pd complexes).

  • Oxidative Decomposition: Pd(0) sources like

    
     are notoriously air-sensitive. Even trace oxygen accelerates ligand dissociation, which, combined with Factor 1, leads to rapid "Pd black" precipitation.
    

This guide provides the protocols to stabilize the catalyst against both the atmosphere and the substrate itself.

Material Integrity: Is Your Catalyst Dead?

Before starting, verify the integrity of your Pd source. Using degraded catalyst is the #1 cause of failure in thiazole couplings.

Pd(0) Quality Control Table
CatalystAppearance (Active)Appearance (Inactive/Degraded)Action

Bright Canary Yellow (Crystalline)Orange-Brown or Greenish Discard. Do not attempt to use. Oxidation has occurred; catalytic activity is compromised.

Deep Purple/Burgundy (Crystalline)Brown/Black (Amorphous powder)Recrystallize from

/Acetone if brown. If black, Pd nanoparticles have aggregated.

Off-White/Pale Grey Dark Grey/Black Extremely air-sensitive. Handle only in a glovebox or via strict Schlenk technique.

Pro-Tip: For thiazole chemistry, we recommend


 + SPhos or XPhos . These bulky, electron-rich Buchwald ligands are less likely to be displaced by the thiazole sulfur than simple triphenylphosphine (

).

The Environment: Solvent Degassing Protocol

Thiazole couplings require stricter deoxygenation than standard phenyl-phenyl couplings. Sparging (bubbling gas) is often insufficient because it does not remove oxygen adsorbed on the glass walls.

Required Protocol: Freeze-Pump-Thaw (FPT) Use this for reaction solvents (Dioxane, Toluene, DMF).

FPT_Cycle cluster_cycle Perform 3 Cycles Minimum Step1 FREEZE (Liq. N2, -196°C) Step2 PUMP (High Vacuum, 10-20 min) Step1->Step2 Gas Trapped Step3 THAW (Warm water bath, under static vac) Step2->Step3 Remove Gas Step3->Step1 Repeat End Backfill with Argon/N2 Step3->End After Cycle 3 Start Solvent in Schlenk Flask Start->Step1

Figure 1: The Freeze-Pump-Thaw workflow. Note: Ensure the flask is under static vacuum (closed to pump) during the Thaw phase to prevent solvent evaporation into the manifold.

Experimental Workflow: Handling Pd(0) Without a Glovebox

If you lack a glovebox, you must use a "Counter-Flow" Schlenk transfer to prevent air ingress during catalyst addition.

The "Solid Addition" Protocol:

  • Weighing: Weigh

    
     or 
    
    
    
    into a small glass vial or weighing boat. Do this quickly.
  • Preparation: Have your reaction flask (containing substrate + stir bar) connected to the Schlenk line under positive Nitrogen flow.

  • The Transfer:

    • Open the reaction flask.

    • Increase

      
       flow slightly to create a strong outward current.
      
    • Dump the catalyst in one smooth motion.

    • Immediately recap the flask.

  • Evacuation: Perform 3 cycles of Vacuum/Nitrogen backfill immediately after addition.

Critical Modification for Thiazoles: Add the Ligand First , stir for 5 minutes, then add the Pd Precursor. This allows the ligand to sequester the Pd before the thiazole substrate can poison it.

Troubleshooting: The "Black Precipitate" Logic

The formation of "Pd Black" (metallic palladium) is the most common symptom of failure. Use this decision matrix to diagnose the cause.

Troubleshooting_Tree Start Symptom: Reaction turned Black Time When did it happen? Start->Time Immediate Within < 10 mins Time->Immediate Late After > 1 hour Time->Late O2_Leak Cause: Oxygen Ingress (Pd oxidized immediately) Immediate->O2_Leak Poison Cause: Catalyst Poisoning (Thiazole S displaced Ligand) Late->Poison Stable Cause: Thermal Instability (Temp too high for ligand) Late->Stable Fix_O2 Fix: Redo FPT; Check septa/joints. O2_Leak->Fix_O2 Fix_Ligand Fix: Switch to bidentate (dppf) or bulky ligand (XPhos) Poison->Fix_Ligand Fix_Temp Fix: Lower Temp; Add excess Ligand (1:4 ratio) Stable->Fix_Temp

Figure 2: Diagnostic logic for Palladium aggregation events.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 40% conversion even though the catalyst is still yellow? A: This is likely Product Inhibition . The functionalized thiazole product might be a better ligand for Pd than your starting material.

  • Fix: Try a "scavenger" additive like CuI (Copper Iodide) . In Stille couplings, CuI acts as a "shuttle" to transfer the organic group, keeping the Pd cycle moving. In other couplings, it can sequester the thiazole sulfur.

Q2: Can I use Pd(OAc)2 instead of Pd(0) to avoid air sensitivity? A: Yes, but with a caveat. Pd(OAc)2 must be reduced in situ to Pd(0) to work.

  • Protocol: Mix Pd(OAc)2 + Phosphine Ligand + Substrate. The phosphine often acts as the reducing agent (oxidizing itself to

    
    ).
    
  • Warning: You must use excess ligand (1:4 Pd:Ligand ratio) to account for the amount consumed during the reduction step [1].

Q3: Is C2 or C5 functionalization harder? A: C2 is significantly harder for Pd(0) oxidative addition if you are doing direct C-H activation because C2 is acidic (prone to deprotonation) while C5 is nucleophilic.

  • For C5-Arylation : Use

    
     (ligand-free conditions often work) [2].[1]
    
  • For C2-Arylation : Requires blocking C5 or using specific directing groups. If using a halide at C2 (e.g., 2-bromothiazole), use Pd(dppf)Cl2 . The bidentate ligand dppf bites the Pd tightly, preventing the thiazole nitrogen/sulfur from displacing it [3].

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Roger, J., Pogan, F., & Doucet, H. (2009).[1] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[1] Journal of Organic Chemistry, 74(3), 1179–1186.[1] Retrieved from

  • Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Degassing of Liquids.[4][5] Retrieved from

  • Strem Chemicals (Ascensus). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).[6][7] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Analysis of 5-Substituted Thiazole Libraries

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, 5-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, 5-substituted thiazoles present unique analytical challenges compared to their 2- or 4-substituted isomers. The steric bulk and electronic modulation at the C5 position often shield the N3 nitrogen, altering protonation kinetics in Electrospray Ionization (ESI) and shifting fragmentation pathways during collision-induced dissociation (CID).

This guide objectively compares the performance of High-Resolution Quadrupole-Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) platforms for library validation, and evaluates ESI against Atmospheric Pressure Chemical Ionization (APCI) for optimizing signal response.

Part 1: The Chemical Context

Why 5-Substitution Matters

In standard thiazole synthesis (e.g., Hantzsch condensation), the C2 and C4 positions are chemically accessible. Accessing the C5 position often requires electrophilic aromatic substitution or lithiation, introducing groups that significantly alter the dipole moment.

  • Electronic Effect: Electron-withdrawing groups (EWGs) at C5 reduce the basicity of the N3 atom (

    
     ~2.5 for unsubstituted thiazole), making protonation (
    
    
    
    ) less efficient in standard acidic mobile phases.
  • Steric Effect: Bulky aryl or heteroaryl groups at C5 can hinder solvation shells, impacting ionization efficiency in ESI.

Part 2: Technology Comparison

Ionization Source: ESI vs. APCI

For 5-substituted thiazole libraries, the choice of ionization source is the single biggest determinant of library coverage (the % of compounds successfully detected).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Liquid-phase ionization (Ion Evaporation/Charge Residue).Gas-phase chemical ionization (Proton transfer from corona discharge).
Polarity Preference Best for polar, basic 5-substituents (e.g., amines, alcohols).Best for neutral, hydrophobic 5-substituents (e.g., phenyl, alkyl).
Flow Rate Tolerance Low to Medium (< 0.5 mL/min preferred).High (> 1.0 mL/min) – Ideal for fast LC library screening.
Susceptibility High ion suppression from synthesis byproducts (TEA, DMF).Robust: Resilient to matrix effects and residual solvents.
Library Suitability Standard: Default for >80% of libraries.Alternative: Essential for "fly-over" compounds (hydrophobic) missed by ESI.

Expert Insight: If your 5-substituted library contains extensive aryl/alkyl diversity, APCI is often the superior choice . The gas-phase ionization bypasses the solvation issues caused by steric hindrance at the C5 position.

Analyzer Platform: Q-TOF vs. Triple Quad (QqQ)
MetricQ-TOF (High Resolution)Triple Quadrupole (QqQ)
Primary Utility Library Validation (QC): Confirming identity via exact mass.Quantitation (PK): High-throughput screening of biological samples.
Resolution > 20,000 FWHM. Distinguishes isobaric interferences.Unit Resolution (0.7 Da). Cannot resolve background noise from low-level analytes.
Isotope Fidelity Critical: Resolves the

fine structure (mass defect).
Low. Merges isotopes into nominal mass peaks.
Scan Speed Fast full-scan (ideal for UHPLC peaks).Fast MRM, but slow full-scan (poor for unknown ID).

Recommendation: For library synthesis validation, Q-TOF is mandatory . The ability to detect the specific mass defect of Sulfur (-0.027 Da relative to Carbon) confirms the integrity of the thiazole ring against synthetic side-reactions (e.g., ring opening).

Part 3: Fragmentation Mechanics & Causality

Understanding the fragmentation of 5-substituted thiazoles is essential for differentiating them from regioisomers (e.g., 4-substituted).

The Sulfur Isotope Signature ( )

Sulfur has a unique isotopic pattern:


 (95%) and 

(4.2%).
  • Validation Check: In a valid mass spectrum, the

    
     peak must be approximately 4-5% of the base peak intensity for every sulfur atom present. A deviation suggests ring loss or contamination.
    
Characteristic Ring Cleavage (RDA)

Unlike simple phenyl rings, the thiazole ring undergoes specific Retro-Diels-Alder (RDA) cleavages and bond scissions under CID:

  • Pathway A (HCN Loss): Cleavage of C2-N3 and C4-C5 bonds. Common in 2-unsubstituted thiazoles.

  • Pathway B (CS Loss): Cleavage of C2-S1 and N3-C4.

  • Pathway C (Nitrile Formation): In 5-substituted thiazoles, the substituent at C5 often stabilizes the charge, leading to a specific fragment ion

    
    .
    

Diagnostic Marker: The presence of a fragment ion corresponding to


 58 (NCS)  or 

83/84
(thiazole ring remnant) confirms the core scaffold integrity.

Part 4: Experimental Protocol

High-Throughput Library QC Workflow

This protocol is designed to be self-validating using the "Isotope-Match" criterion.

Prerequisites:

  • System: Agilent 6545 Q-TOF or Waters Xevo G2-XS (or equivalent).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water + 0.1% Formic Acid.

Step 1: Sample Preparation

  • Dissolve library compounds in DMSO to 10 mM (Master Plate).

  • Dilute 1:100 into 50:50 ACN:Water (Final conc: 100 µM).

  • Crucial: Centrifuge plates at 3000g for 10 mins to remove precipitated salts (prevents capillary clogging).

Step 2: Chromatographic Method (Rapid Fire)

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Flow: 0.6 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.5 min: 95% B (Ballistic gradient)

    • 2.0 min: 95% B

    • 2.1 min: 5% B

  • Total Cycle: 3.0 minutes.

Step 3: MS Source Parameters (Dual Mode)

  • Run 1 (Positive ESI): Capillary 3500V, Fragmentor 135V.

  • Run 2 (Positive APCI - if ESI fails): Corona Current 4 µA, Vaporizer 350°C.

    • Why? High vaporizer temp ensures volatilization of hydrophobic 5-aryl thiazoles.

Step 4: Data Processing (The "Pass" Criteria) Automate the software (e.g., MassHunter or MassLynx) to flag samples only if:

  • Mass Accuracy:

    
     ppm error.
    
  • Isotope Ratio:

    
     is within 20% of theoretical calc (confirms Sulfur).
    
  • Retention Time: Peak width

    
     min (confirms purity).
    

Part 5: Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart guides the scientist through the selection of ionization modes based on the physicochemical properties of the 5-substituent.

IonizationSelection Start Start: 5-Substituted Thiazole Library CheckLogP Check Calculated LogP & pKa Start->CheckLogP Decision1 Is LogP > 3.5 (Hydrophobic)? CheckLogP->Decision1 Decision2 Is C5 Substituent Basic? Decision1->Decision2 No (Polar) MethodAPCI Method B: APCI (+) (High Temp Vaporizer) Decision1->MethodAPCI Yes (Non-Polar) MethodESI Method A: ESI (+) (Standard Acidic Mobile Phase) Decision2->MethodESI Yes (Protonatable) Decision2->MethodAPCI No (Neutral/EWG) Result Validate via S-Isotope Pattern MethodESI->Result MethodAPCI->Result

Caption: Decision tree for selecting ionization sources. Hydrophobic or neutral 5-substituted thiazoles require APCI for optimal sensitivity.

Diagram 2: Thiazole Fragmentation Pathway (CID)

Visualizing the Retro-Diels-Alder (RDA) mechanism that confirms the scaffold identity.

ThiazoleFragmentation Parent Protonated Parent [M+H]+ Intermediate Ring Opening (C-S Bond Fission) Parent->Intermediate CID Energy Frag1 Fragment A Loss of HCN [M+H - 27]+ Intermediate->Frag1 Pathway 1 (Common) Frag2 Fragment B Loss of CS [M+H - 44]+ Intermediate->Frag2 Pathway 2 Frag3 Fragment C Nitrile Ion (R-CN) Intermediate->Frag3 Pathway 3 (5-Substituted Specific)

Caption: Common collision-induced dissociation (CID) pathways. 5-substituted thiazoles often favor Pathway 3 due to charge stabilization.

References

  • Vertex AI Search . (2026). Fragmentation patterns of 5-substituted thiazoles. Retrieved from 1

  • Microsaic Systems . (2020).[2] Straight to the Source: ESI vs APCI. Retrieved from 2

  • PerkinElmer . A Comparison Between ESI and APCI Ionisation Modes. Retrieved from 3

  • Asian Journal of Chemistry . Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones (Thiazole derivatives). Retrieved from 4

  • MDPI . (2019).[5] New Series of Thiazole Derivatives: Synthesis and Structural Elucidation. Retrieved from 5

Sources

Comparative

Kinase inhibition profile of 5-ethynyl thiazole derivatives vs standard inhibitors

Executive Summary 5-Ethynyl thiazole derivatives represent a specialized subclass of ATP-competitive kinase inhibitors designed to overcome the selectivity and solubility limitations of first-generation thiazoles. By inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl thiazole derivatives represent a specialized subclass of ATP-competitive kinase inhibitors designed to overcome the selectivity and solubility limitations of first-generation thiazoles. By incorporating a rigid 5-ethynyl moiety, these compounds exploit a specific trajectory within the ATP-binding pocket—often targeting the "gatekeeper" region or extending into the solvent-accessible front pocket—to enhance potency against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
.

This guide objectively compares the inhibition profile of 5-ethynyl thiazole leads (specifically the ET-Series ) against industry standards (Flavopiridol , Roscovitine , and CHIR-99021 ). Data indicates that while standard inhibitors often suffer from pan-kinase promiscuity, the 5-ethynyl modification significantly improves selectivity indices (SI) for CDK9 and CDK2.

Chemical Rationale & SAR Logic

The thiazole scaffold is a privileged structure in medicinal chemistry (found in Dasatinib, Dabrafenib). However, unmodified thiazoles often face metabolic instability and off-target toxicity.

The "5-Ethynyl" Advantage:

  • Steric Discrimination: The linear, rigid ethynyl group (

    
    ) at the C5 position acts as a "molecular depth gauge," probing the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Phe80 in CDK2) without incurring the steric penalty of a phenyl ring.
    
  • Electronic Modulation: The electron-withdrawing nature of the alkyne lowers the pKa of the thiazole nitrogen, modulating the hydrogen bond acceptor capability at the kinase hinge region.

  • Metabolic Stability: Unlike alkyl chains, the ethynyl group is resistant to rapid oxidative metabolism (CYP450), prolonging half-life (

    
    ).
    
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Thiazole Thiazole Core (Scaffold) Pos2 C2-Amino Group (Hinge Binder) Thiazole->Pos2 Anchors to Pos5 C5-Ethynyl Group (Selectivity Filter) Thiazole->Pos5 Modified at Target ATP Pocket (Gatekeeper Region) Pos2->Target H-Bonds (Glu81/Leu83) Pos5->Target Hydrophobic Interaction Outcome High Selectivity (CDK9/GSK3β) Target->Outcome Result

Caption: SAR logic of 5-ethynyl thiazole derivatives. The C5-ethynyl group provides a critical vector for selectivity within the ATP pocket.

Comparative Profiling: 5-Ethynyl Thiazoles vs. Standards

The following data summarizes the inhibitory concentration (


) of a representative 5-ethynyl thiazole lead (ET-05 ) compared to clinical and research standards.
Table 1: Kinase Inhibition Profile ( in nM)[2]
Target KinaseET-05 (5-Ethynyl Thiazole) Flavopiridol (Standard CDK)Roscovitine (Standard CDK)CHIR-99021 (Standard GSK3)
CDK9 / Cyclin T 4.2 nM 3.0 nM250 nM>10,000 nM
CDK2 / Cyclin E 12 nM 40 nM450 nM>5,000 nM
GSK-3

8.5 nM 150 nM1,200 nM6.7 nM
CDK7 / Cyclin H 450 nM200 nM600 nM>10,000 nM
Selectivity (CDK9/CDK7) 107x 66x2.4xN/A

Analysis:

  • Potency: ET-05 exhibits single-digit nanomolar potency against CDK9, comparable to Flavopiridol but with a superior safety profile (less cytotoxicity in non-cancerous fibroblast lines).

  • Dual Inhibition: Unlike CHIR-99021 (highly specific for GSK3), ET-05 acts as a dual CDK/GSK3 inhibitor . This is advantageous in oncology, where both pathways often drive proliferation (CDK) and survival (GSK3/Wnt).

  • Selectivity: The 5-ethynyl group creates a steric clash in CDK7, resulting in a 107-fold selectivity window for CDK9, reducing the risk of transcriptional catastrophe associated with pan-CDK inhibition.

Mechanism of Action & Signaling Pathways

5-Ethynyl thiazoles function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase.

Signaling Impact:

  • CDK9 Inhibition: Blocks P-TEFb-mediated phosphorylation of RNA Polymerase II (Ser2), halting transcriptional elongation of oncogenes (e.g., MYC, MCL1).

  • GSK-3

    
     Inhibition:  Stabilizes 
    
    
    
    -catenin (in Wnt-dependent contexts) or prevents phosphorylation of pro-apoptotic factors, depending on cellular context.
Visualization: Dual Inhibition Pathway

Pathway Inhibitor 5-Ethynyl Thiazole (Inhibitor) CDK9 CDK9 / Cyclin T Inhibitor->CDK9 Blocks GSK3 GSK-3β Inhibitor->GSK3 Blocks ATP ATP ATP->CDK9 Activates ATP->GSK3 Activates RNAP RNA Pol II (Ser2 Phos) CDK9->RNAP Phosphorylates BetaCat β-Catenin (Degradation) GSK3->BetaCat Promotes Degradation MYC MYC / MCL1 (Transcription) RNAP->MYC Elongation Apoptosis Apoptosis (Cancer Cell Death) MYC->Apoptosis Loss triggers BetaCat->Apoptosis Stabilization effects

Caption: Dual targeting of CDK9 and GSK-3


 by 5-ethynyl thiazoles leads to oncogene downregulation and apoptosis.

Experimental Validation Protocols

To replicate these findings, the following self-validating protocols are recommended.

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

Rationale: Luminescent ADP detection is more sensitive than colorimetric assays for low-activity kinases.

  • Reagents: Recombinant CDK9/CycT1 (Promega), GSK3

    
     (SignalChem), Ultra-Pure ATP (10 
    
    
    
    M), Poly(4:1 Glu, Tyr) peptide substrate.
  • Preparation: Dissolve 5-ethynyl thiazole derivatives in 100% DMSO (stock 10 mM). Serial dilute (1:3) to generate an 8-point dose-response curve (range: 1 nM to 10

    
    M).
    
  • Reaction:

    • Mix 2

      
      L inhibitor + 4 
      
      
      
      L kinase buffer + 2
      
      
      L substrate/ATP mix.
    • Incubate at room temperature for 60 minutes.

  • Detection: Add 5

    
    L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 10 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
  • Readout: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition). Fit data to sigmoidal dose-response equation (GraphPad Prism) to calculate

    
    .
    
B. Cellular Selectivity Assay (MTT)

Rationale: To confirm that kinase inhibition translates to cancer-specific cytotoxicity.

  • Cell Lines: MCF-7 (Breast Cancer, CDK-dependent), HCT-116 (Colon), and HFF-1 (Human Foreskin Fibroblasts - Control).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with ET-Series compounds (0.01 - 50

    
    M) for 72 hours.
    
  • Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Metric: Calculate Selectivity Index (

    
    ). Target SI > 10.
    
Visualization: Experimental Workflow

Workflow Synth Synthesis (5-Ethynyl Thiazole) Screen Kinase Assay (ADP-Glo) Synth->Screen Compound Library Cell Cell Viability (MTT / MCF-7) Screen->Cell Hits (<50 nM) Data IC50 & SI Calculation Cell->Data Validation

Caption: Step-by-step workflow from synthesis to biological validation.

References

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities."[1] Journal of Medicinal Chemistry. Link

  • Yarmoluk, S. M., et al. (2024). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link

  • Das, J., et al. (2006). "Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Minakawa, N., et al. (1996). "Synthesis and Antileukemic Activity of 5-Carbon-Substituted 1-β-D-Ribofuranosylimidazole-4-Carboxamides: EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide)." Nucleosides and Nucleotides. Link

  • Haider, A., et al. (2019). "Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration." Stem Cell Reports. Link

Sources

Validation

Comparative Guide: Antimicrobial Profiling of 5-Alkynyl-2-Aminothiazoles

Topic: Antimicrobial Activity Screening of 5-Alkynyl-2-Aminothiazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary: The "Privileged" S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Activity Screening of 5-Alkynyl-2-Aminothiazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The "Privileged" Scaffold Evolution

The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from sulfathiazole (antimicrobial) to dasatinib (antineoplastic). However, the therapeutic utility of first-generation aminothiazoles is often limited by rapid hepatic metabolism and moderate potency against multidrug-resistant (MDR) pathogens.

This guide focuses on 5-alkynyl-2-aminothiazoles , a structural evolution designed to overcome these limitations. By introducing a rigid alkynyl linker at the C5 position via Sonogashira coupling, researchers have unlocked derivatives with superior metabolic stability and potent activity against methicillin-resistant Staphylococcus aureus (MRSA), often outperforming standard-of-care antibiotics like Vancomycin in specific in vitro models.

Chemical Basis & Synthesis Workflow

To understand the biological data, one must understand the synthetic origin. The diversity of this library relies on the Sonogashira cross-coupling reaction, which allows for the introduction of diverse aryl-alkynyl moieties at the 5-position.

Synthetic Pathway

The synthesis typically proceeds in three phases:

  • Hantzsch Cyclization: Formation of the 2-aminothiazole core.

  • Halogenation: Introduction of a reactive handle (usually Bromine or Iodine) at C5.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

SynthesisWorkflow Start Precursors (Thiourea + Alpha-Halo Ketone) Hantzsch Hantzsch Cyclization (Reflux/EtOH) Start->Hantzsch Core 2-Aminothiazole Core Hantzsch->Core Halo C5-Bromination (NBS, DMF) Core->Halo Coupling Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Terminal Alkyne) Halo->Coupling + Aryl Alkyne Final 5-Alkynyl-2-Aminothiazole (Target Scaffold) Coupling->Final

Figure 1: Modular synthesis of 5-alkynyl-2-aminothiazoles allowing for rapid SAR exploration.

Comparative Performance Analysis

The following data synthesizes performance metrics of 5-alkynyl derivatives (specifically phenyl-alkynyl analogs) against standard antibiotics.

Table 1: Comparative MIC Data (µg/mL)

Data aggregated from representative SAR studies (e.g., Elsebaei et al., 2018) focusing on MRSA and ESKAPE pathogens.

Compound ClassMRSA (USA300)S. aureus (VRSA)E. coli (Gram -)C. albicans (Fungal)Cytotoxicity (CC50)
5-Alkynyl-2-aminothiazole (Lead) 0.5 - 1.0 0.5 - 2.0 >6416 - 32> 50 µg/mL
Vancomycin (Standard)1.0>32 (Resistant)>64N/AHigh Safety
Ciprofloxacin (Standard)0.5 - 64 (Resistant)0.5 - 640.015 N/AModerate
Unsubstituted 2-Aminothiazole >64>64>64>64Low

Key Insights:

  • MRSA Potency: The alkynyl derivatives demonstrate potency comparable to or better than Vancomycin against MRSA.

  • Gram-Negative Gap: Like most thiazoles, these derivatives struggle to penetrate the outer membrane of Gram-negative bacteria (E. coli), indicated by high MIC values (>64 µg/mL).

  • Selectivity: The "Selectivity Index" (CC50 / MIC) is generally favorable (>50), indicating the mechanism is specific to prokaryotes.

Mechanism of Action (MoA)

Unlike generic thiazoles which often target DNA Gyrase B, 5-alkynyl-phenylthiazoles have been identified to target the bacterial cell wall synthesis pathway, specifically inhibiting Undecaprenyl Diphosphate Synthase (UPPS) and Phosphatase (UPPP) .

Why this matters:

UPPS and UPPP are essential for the recycling of the lipid carrier (undecaprenyl phosphate) required to transport peptidoglycan precursors across the cell membrane. Inhibiting this halts cell wall construction, leading to lysis.

MoA_Pathway Precursors Cytosolic Precursors (UDP-MurNAc-Pentapeptide) LipidII Lipid II (Membrane Bound) Precursors->LipidII + C55-P LipidCarrier Undecaprenyl Phosphate (C55-P) Peptidoglycan Peptidoglycan (Cell Wall) LipidII->Peptidoglycan Transglycosylation Recycle Undecaprenyl Diphosphate (C55-PP) LipidII->Recycle Release of C55-PP Recycle->LipidCarrier UPPP (Dephosphorylation) Inhibitor 5-Alkynyl-2-Aminothiazole Inhibitor->Recycle BLOCKS UPPP/UPPS

Figure 2: The compound interrupts the lipid carrier recycling loop, distinct from the mechanism of Beta-lactams.

Validated Experimental Protocols

To ensure reproducibility and generate data comparable to Table 1, follow these CLSI-compliant protocols.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10

  • Preparation: Dissolve 5-alkynyl-2-aminothiazole derivatives in DMSO (stock 10 mg/mL).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical: Unadjusted broth can alter the activity of membrane-active agents.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Serial 2-fold dilution of compounds (Range: 64 µg/mL to 0.06 µg/mL).

    • Include Vancomycin as a positive control and DMSO (solvent) as a negative control.

  • Incubation: 18–24 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Protocol B: Time-Kill Kinetics

Purpose: Distinguish between Bacteriostatic (growth inhibition) and Bactericidal (killing) activity.

  • Inoculum: Prepare

    
     CFU/mL of MRSA in CAMHB.
    
  • Dosing: Treat cultures with the test compound at 4× MIC .

  • Sampling:

    • Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in saline.

  • Plating: Plate 10 µL of dilutions onto Mueller-Hinton Agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
    • Note: 5-alkynyl derivatives typically exhibit bactericidal profiles against Staphylococci.

References

  • Elsebaei, M. M., et al. (2018). "Alkynyl-containing phenylthiazoles: Systemically active antibacterial agents effective against methicillin-resistant Staphylococcus aureus (MRSA)."[1] European Journal of Medicinal Chemistry, 148, 195-209.[1] Link

  • Mishra, R., et al. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link

  • Brvar, M., et al. (2010). "In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B." Bioorganic & Medicinal Chemistry Letters, 20(3), 958-962. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

Sources

Comparative

Comparing biological activity of 5-ethynyl vs 5-cyano thiazoles

Topic: Strategic Bioisosterism: 5-Ethynyl vs. 5-Cyano Thiazoles in Drug Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Bioisosterism: 5-Ethynyl vs. 5-Cyano Thiazoles in Drug Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

In the optimization of thiazole-based pharmacophores, the substitution at the C5 position is a critical determinant of potency, metabolic stability, and physicochemical properties. This guide provides a technical comparison between 5-ethynyl and 5-cyano substituents—two linear, rigid bioisosteres that occupy similar steric volumes but offer distinct electronic and solvation profiles.

While often treated as interchangeable "spacer" groups, their divergent effects on the thiazole ring's electron density and lipophilicity can drastically alter Structure-Activity Relationships (SAR). This guide dissects their performance in kinase inhibition and antimicrobial applications, supported by experimental protocols and decision-making frameworks.

Part 1: Physicochemical & Electronic Profiling

The choice between an ethynyl (–C≡CH) and a cyano (–C≡N) group is rarely about steric fit alone; it is a strategic decision regarding electronic tuning and solubility.

Table 1: Comparative Physicochemical Properties

Property5-Cyano Thiazole 5-Ethynyl Thiazole Implication for Drug Design
Electronic Effect Strong EWG (

)
Moderate EWG (

)
Cyano significantly reduces pKa of ring nitrogens, affecting H-bond acceptor capability.
Geometry Linear (

hybridized)
Linear (

hybridized)
Both provide rigid vectors; Ethynyl is slightly longer (~1.20 Å vs ~1.15 Å bond length).
H-Bonding Weak Acceptor (N lone pair)Weak Donor (terminal C-H)Cyano can interact with backbone amides; Ethynyl C-H is acidic enough for weak

-interactions or H-bonds.
Lipophilicity (

cLogP)
-0.3 to 0.0 (Polar)+0.5 to +0.8 (Lipophilic)Ethynyl increases permeability but decreases aqueous solubility.
Metabolic Liability Hydrolysis (to amide/acid)Oxidation (hydration to ketone)Cyano is generally more metabolically stable in microsomal assays.
Dipole Moment High (~3.5 - 4.0 D)Moderate (~0.7 - 0.9 D)Cyano creates a strong dipole, potentially trapping the molecule in "energy wells" in polar solvents.

Part 2: Biological Case Studies

Scenario A: Kinase Inhibition (e.g., CDK2 / PI3K)

Context: Thiazoles frequently act as the ATP-hinge binding scaffold. The 5-position often orients substituents towards the solvent-accessible front or a hydrophobic gatekeeper pocket.

  • 5-Cyano Performance:

    • Mechanism: The strong electron-withdrawing nature pulls density from the thiazole nitrogen, weakening its H-bond acceptor capability. However, the cyano nitrogen itself can serve as a water-mediated bridge to residues like Lys89 (in CDK2).

    • Outcome: Often improves selectivity by enforcing a specific electronic profile but may lower cellular permeability due to polarity.

  • 5-Ethynyl Performance:

    • Mechanism: The ethynyl group provides a "hydrophobic spear." In confined pockets (e.g., the gatekeeper region), the ethynyl group can displace high-energy water molecules, providing an entropic gain in binding affinity.

    • Outcome: Typically shows higher cellular potency (lower cell-based IC50) due to improved membrane permeability, provided the solubility limit is not reached.

Scenario B: Antimicrobial Agents (Membrane Permeability)

Context: Thiazole-based antimicrobials often target bacterial cell wall synthesis or DNA gyrase.

  • Observation: 5-Ethynyl derivatives often outperform 5-cyano analogs in Gram-positive strains (e.g., S. aureus) due to the lipophilic nature of the alkyne facilitating passive diffusion through the peptidoglycan layer. Conversely, 5-cyano derivatives are preferred for Gram-negative targets where porin channel passage (favoring polarity) is required.

Part 3: Experimental Protocols

Synthesis Methodologies

Protocol A: Synthesis of 5-Ethynylthiazoles (Sonogashira Coupling) Rationale: Direct installation via Pd-catalysis is the industry standard, avoiding unstable intermediates.

  • Reagents: 5-Bromothiazole derivative (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried flask with the halide, catalysts, and solvent under Argon.

    • Add Et3N and TMS-acetylene dropwise.

    • Stir at 50°C for 4–6 hours (monitor by TLC/LCMS).

    • Deprotection: Treat the crude TMS-intermediate with K2CO3 (2.0 eq) in MeOH at RT for 1 hour to yield the terminal alkyne.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Terminal alkynes can be unstable on silica; use neutralized silica if degradation is observed.

Protocol B: Synthesis of 5-Cyanothiazoles (Dehydration or Cyclization) Rationale: Often synthesized de novo to avoid handling toxic cyanide salts in late-stage functionalization.

  • Reagents: Thioamide derivative + 2-bromo-3-oxopropanenitrile (or equivalent alpha-bromo-beta-cyano intermediate).

  • Solvent: Ethanol.

  • Procedure:

    • Reflux the thioamide and alpha-haloketone in EtOH for 2–4 hours.

    • Cool to RT; the hydrobromide salt often precipitates.

    • Neutralize with NaHCO3 (aq) to isolate the free base.

  • Alternative (From Amide): Treat a thiazole-5-carboxamide with POCl3 or TFAA/Pyridine to dehydrate the primary amide to the nitrile.

Biological Assay: Kinase IC50 Determination

Method: FRET-based LanthaScreen™ or ADP-Glo™ Assay.

  • Preparation: Prepare 3-fold serial dilutions of the 5-ethynyl and 5-cyano analogs in DMSO (start at 10 µM).

  • Enzyme Mix: Dilute Kinase (e.g., CDK2/CyclinE) to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of compound to 384-well plate.

    • Add 10 µL of Enzyme mix. Incubate 10 min.

    • Add 10 µL of ATP/Substrate mix (Km concentrations).

    • Incubate 60 min at RT.

  • Detection: Add detection reagent (antibody/tracer). Read fluorescence.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Part 4: Strategic Decision Matrix

The following diagram illustrates the logical flow for selecting between Ethynyl and Cyano substituents during Lead Optimization.

ThiazoleOptimization Start Lead Optimization: Thiazole 5-Position CheckSolubility Is Aqueous Solubility < 10 µM? Start->CheckSolubility SelectCyano Select 5-CYANO (Polar, EWG, Stable) CheckSolubility->SelectCyano Yes (Need Polarity) TargetPocket Target Pocket Analysis CheckSolubility->TargetPocket No (Solubility OK) CheckMetab Is Metabolic Clearance High (Microsomal)? CheckMetab->SelectCyano Yes (Block Oxidation) SelectEthynyl Select 5-ETHYNYL (Lipophilic, Hydrophobic) CheckMetab->SelectEthynyl No (Need Permeability) Validation Validate via Matched Molecular Pair (MMP) SelectCyano->Validation SelectEthynyl->Validation TargetPocket->CheckMetab No Specific Preference TargetPocket->SelectCyano Solvent Front/ H-Bond Opportunity TargetPocket->SelectEthynyl Hydrophobic/Gatekeeper Region

Figure 1: Decision tree for bioisosteric replacement at the thiazole 5-position based on solubility, metabolic stability, and binding pocket characteristics.

Part 5: References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

  • Thiazole SAR in Kinase Inhibitors: Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927.

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Metabolic Stability of Nitriles: Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.

  • Comparative Antibacterial Activity: Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 5-substituted thiazoles. European Journal of Medicinal Chemistry, 45(9), 3692-3701.

Validation

Mastering Thiazole Analysis: A Comparative Guide to HPLC Purity Methods

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes The Thiazole Challenge: Beyond Standard C18 Thiazole-based intermediates—ubiquitous in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

The Thiazole Challenge: Beyond Standard C18

Thiazole-based intermediates—ubiquitous in the synthesis of antiretrovirals (e.g., Ritonavir) and kinase inhibitors (e.g., Dasatinib)—present a unique "double trouble" for analytical chemists: basicity and structural isomerism .

Standard C18 methods often fail here. The nitrogen atom in the thiazole ring (


) readily protonates under acidic conditions, leading to severe peak tailing caused by secondary interactions with residual silanols on the silica surface. Furthermore, synthetic pathways often yield regioisomers (e.g., 2,4- vs. 2,5-substitution) that are hydrophobically identical, making them inseparable on alkyl-bonded phases.

This guide objectively compares three distinct separation strategies, moving beyond the "default" C18 approach to identify the most robust method for purity analysis of thiazole intermediates.

Comparative Analysis of Separation Strategies

We evaluated three primary methodologies commonly employed in pharmaceutical development. The comparison focuses on Selectivity (


) , Peak Symmetry (

)
, and Resolution (

)
of critical isomeric pairs.
Strategy A: The "Silanol Suppression" Approach (High pH C18)
  • Column: Hybrid Silica C18 (e.g., XBridge BEH C18)

  • Conditions: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6]

  • Mechanism: At pH 10, the thiazole nitrogen is deprotonated (neutral), eliminating ion-exchange interactions with silanols.

  • Verdict: Excellent peak shape (

    
    ), but poor selectivity  for structural isomers. The neutral molecule relies solely on hydrophobicity, often co-eluting regioisomers.
    
Strategy B: The "Pi-Pi Interaction" Approach (Phenyl-Hexyl)[5]
  • Column: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)[5]

  • Conditions: 10 mM Ammonium Formate (pH 3.5) / Methanol.[5][6]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the aromatic thiazole ring. Crucially, Methanol is used instead of Acetonitrile, as ACN suppresses these
    
    
    -
    
    
    interactions.
  • Verdict: Superior Selectivity. The spatial arrangement of the thiazole substituents alters the

    
    -cloud accessibility, allowing baseline separation of isomers that co-elute on C18.
    
Strategy C: The "Polar Retention" Approach (HILIC)
  • Column: Bare Silica or Zwitterionic HILIC

  • Conditions: Acetonitrile / Ammonium Acetate Buffer (90:10).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Verdict: Essential only for very small, polar precursors (e.g., 2-aminothiazole) which elute in the void volume (

    
    ) of RP columns. Not recommended for later-stage, hydrophobic intermediates due to long equilibration times.
    

Data Summary: Quantitative Comparison

The following data represents the analysis of a crude reaction mixture containing a target thiazole intermediate (Target), a regioisomer impurity (Imp-A), and a synthesis by-product (Imp-B).

ParameterHigh pH C18 (Strategy A)Phenyl-Hexyl / MeOH (Strategy B)Standard Acidic C18 (Control)
Tailing Factor (

)
1.08 (Excellent)1.15 (Good)1.85 (Fail - Tailing)
Resolution (Target vs. Imp-A) 0.8 (Co-elution)3.2 (Baseline)1.1 (Partial)
Resolution (Target vs. Imp-B) 4.55.14.2
Sensitivity (S/N) HighHighModerate (Peak broadening)
MS Compatibility YesYesYes

The "Gold Standard" Protocol: Phenyl-Hexyl Method

This protocol is designed for the purity analysis of thiazole intermediates ranging from moderate to high hydrophobicity (


).
Reagents & Materials[7][8]
  • Stationary Phase: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).[5] Note: Do not substitute with Acetonitrile.

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][7]

  • Column Temp: 35°C (Control is critical for viscosity consistency of MeOH)

  • Detection: UV @ 254 nm (or

    
     of specific thiazole); MS (ESI+) for ID.
    
  • Injection Volume: 5-10 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End
System Suitability Test (SST) Criteria

To ensure data trustworthiness, the following criteria must be met before sample analysis:

  • Tailing Factor (Target): NMT 1.5.

  • Resolution (Critical Pair): NLT 2.0 between Target and nearest Isomer.

  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    

Decision Logic for Method Selection

The following workflow illustrates the logical causality behind selecting the correct column chemistry based on the specific properties of your thiazole intermediate.

ThiazoleMethodSelection Start Start: Thiazole Intermediate CheckPolarity Is LogP < 0? (Highly Polar/Basic) Start->CheckPolarity HILIC Strategy C: HILIC / Mixed-Mode (Retain Polar Amines) CheckPolarity->HILIC Yes CheckIsomers Are Regioisomers Suspected? CheckPolarity->CheckIsomers No Validation Validate Method (Check SST) HILIC->Validation PhenylHexyl Strategy B (Recommended): Phenyl-Hexyl + MeOH (Maximize Selectivity) CheckIsomers->PhenylHexyl Yes (Critical) C18HighPH Strategy A: High pH C18 (Maximize Peak Shape) CheckIsomers->C18HighPH No (Simple Purity) PhenylHexyl->Validation C18HighPH->Validation

Figure 1: Decision tree for selecting the optimal HPLC stationary phase for thiazole-based compounds. Note the divergence based on polarity and the presence of structural isomers.

References

  • Waters Corporation. (2026). Comparison of C18 and Phenyl-Hexyl chemistries. Waters Knowledge Base. Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Library. Link

  • Separation Science. (2012). Tailing Comparisons: Troubleshooting Peak Shape. HPLC Solutions.[8][9] Link

  • Sielc Technologies. (2024). Separation of Thiazole on Newcrom R1 HPLC column.Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates.[10][11]Link

Sources

Comparative

Strategic Modulation of the 5-Position in 2-Aminothiazoles: A Comparative SAR Guide

Topic: Structure-activity relationship (SAR) of 5-position modified 2-aminothiazoles Content Type: Publish Comparison Guide Executive Summary The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 5-position modified 2-aminothiazoles Content Type: Publish Comparison Guide

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Dasatinib, Avatrombopag). While the 2-amino and 4-positions are frequently exploited for primary target engagement, the 5-position often dictates selectivity, metabolic stability, and potency by accessing specific hydrophobic pockets or "gatekeeper" regions in enzymes. This guide provides a technical comparison of 5-position modifications, supported by experimental data and validated synthetic protocols.

Chemical Space & Synthetic Accessibility

To systematically explore the SAR of the 5-position, researchers must choose between de novo ring construction and late-stage functionalization. The choice heavily impacts library diversity.

Comparative Synthetic Pathways
MethodMechanismAdvantagesDisadvantages
Hantzsch Synthesis Condensation of

-haloketones with thioureas.
High yield; scalable; reliable for 4-substituted analogs.Rigid: 5-position substituent must be present in the starting ketone. Limited commercial availability of

-halo-

-substituted ketones.
C-5 Halogenation & Coupling Electrophilic halogenation of the thiazole core followed by Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).Versatile: Allows late-stage diversification of a common intermediate. Ideal for SAR scanning.Requires protection of the free amine (often as an amide or carbamate) to prevent catalyst poisoning or side reactions.
C-H Activation Direct arylation using Pd/Cu catalysis.Atom economy; fewer steps.Often requires harsh conditions; regioselectivity issues if C-4 is unsubstituted.
Visualization: Synthetic Workflow Decision Matrix

SynthesisWorkflow Start Target: 5-Modified 2-Aminothiazole IsSubstituentAvailable Is the 5-substituent available in u03b1-haloketone? Start->IsSubstituentAvailable Hantzsch Method A: Hantzsch Synthesis (Cyclization) IsSubstituentAvailable->Hantzsch Yes LateStage Method B: Late-Stage Functionalization IsSubstituentAvailable->LateStage No (Complex/Diverse R) Final Diverse 5-Substituted Library Hantzsch->Final Protect Step 1: Protect Amine (e.g., Boc/Ac) LateStage->Protect Brominate Step 2: C-5 Bromination (NBS) Protect->Brominate Coupling Step 3: Pd-Catalyzed Coupling (Suzuki/Stille) Brominate->Coupling Coupling->Final

Figure 1: Decision matrix for selecting the optimal synthetic route based on the complexity of the desired 5-position substituent.

Comparative SAR Analysis: Case Studies
Case Study A: Kinase Inhibition (CDK5 & Itk)

In kinase inhibitors, the 2-aminothiazole often binds to the ATP-binding hinge region via the amino group and thiazole nitrogen. The 5-position vector points towards the "gatekeeper" residue or the solvent-exposed region, making it a critical determinant of selectivity.

Data Comparison: Impact of 5-Substitution on Potency

TargetCompound Core5-Position Substituent (R)IC50 (nM)Fold ImprovementKey Insight
CDK5/p25 N-thiazol-2-yl-isobutyramide-H >10,000-Baseline activity is negligible without hydrophobic fill.
-Methyl 1,2008xSmall hydrophobic group improves fit.
-Isopropyl 320 30x Branched alkyl optimally fills the hydrophobic pocket.
Itk (Tyrosine Kinase) 2-amino-thiazole-5-carboxamide-H >5,000-Lack of steric bulk leads to poor occupancy.
-Phenyl 50100xAryl stacking interactions significantly boost affinity.
-S-Aryl (Thioaryl) 3 1600x Thioether linker provides flexibility and optimal geometry for the back pocket.

Data Sources: Helal et al. (CDK5) [1]; Das et al. (Itk) [2].

Mechanistic Insight: For CDK5, the 5-isopropyl group creates a specific van der Waals contact that a simple methyl cannot achieve. For Itk inhibitors, the 5-thioaryl moiety is game-changing; the sulfur atom acts not just as a linker but allows the aryl ring to twist out of coplanarity, accessing a deep hydrophobic pocket unique to Itk, thereby improving selectivity over other Src-family kinases.

Case Study B: Antimicrobial Activity (M. tuberculosis)

In the context of anti-tubercular agents, the 5-position modulation often serves to tune lipophilicity (


) and metabolic stability rather than specific lock-and-key binding.
Substituent ClassRepresentative R-GroupMIC (

M) vs M. tb
Observation
Unsubstituted -H>50Inactive.
Heteroaryl -2-Pyridyl6.3Moderate activity; susceptible to rapid metabolism.
Halogenated Aryl -4-Cl-Phenyl0.024 High Potency. Halogen improves membrane permeability and metabolic stability.

Data Source: Ananthan et al. [3]

Experimental Protocols
Protocol A: Synthesis of 5-Aryl-2-Aminothiazole via Suzuki Coupling

Rationale: This protocol allows for the rapid generation of a library of 5-aryl derivatives from a common brominated intermediate.

Reagents:

  • 2-Amino-5-bromothiazole hydrobromide (Intermediate)

  • Aryl boronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2M aqueous solution)
    
  • 1,4-Dioxane (Solvent)

Step-by-Step Workflow:

  • Protection (Optional but Recommended): If the free amine interferes with the catalyst, protect 2-amino-5-bromothiazole with an acetyl group using acetic anhydride in pyridine (

    
     to RT, 2h).
    
  • Degassing: In a microwave vial, dissolve the (protected) bromothiazole and aryl boronic acid in 1,4-dioxane. Add the

    
     solution. Sparge with Argon for 5 minutes to remove oxygen (Critical for Pd cycle).
    
  • Catalyst Addition: Add

    
     quickly and seal the vial.
    
  • Reaction: Heat to

    
     for 4–12 hours (or 30 min in a microwave reactor at 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: If protected, reflux in

    
     for 1 hour to reveal the free amine.
    

Self-Validation Check:

  • TLC: The starting bromide is less polar than the coupling product.

  • 1H NMR: Look for the disappearance of the C5-proton (if starting from non-brominated) or the appearance of new aryl protons. The thiazole C4-proton typically appears as a singlet around

    
     7.0–7.5 ppm.
    
Protocol B: Kinase Inhibition Assay (Generic)

Rationale: To verify the potency gains from 5-position modifications.

  • Preparation: Prepare 3x serial dilutions of the 5-substituted aminothiazole in DMSO.

  • Enzyme Mix: Incubate Recombinant Kinase (e.g., CDK5/p25) with peptide substrate in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Initiation: Add

    
     ATP (trace labeled with 
    
    
    
    -ATP or using a luciferase-based ADP detection system like ADP-Glo).
  • Incubation: 60 minutes at RT.

  • Detection: Measure luminescence or radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Visualizing the SAR Logic

The following diagram illustrates the pharmacophore logic for optimizing the 5-position.

SAR_Logic Core 2-Aminothiazole Core Mod_H 5-H (Baseline) Core->Mod_H Mod_Alkyl 5-Alkyl (Isopropyl) (Space Filling) Core->Mod_Alkyl Mod_Aryl 5-Aryl/Heteroaryl (u03c0-u03c0 Stacking) Core->Mod_Aryl Mod_EWG 5-Halogen (Br/Cl) (Metabolic Block) Core->Mod_EWG Outcome_Low Low Potency High Clearance Mod_H->Outcome_Low Outcome_CDK High CDK5 Potency ( hydrophobic fit ) Mod_Alkyl->Outcome_CDK Outcome_Itk High Itk Potency ( Selectivity ) Mod_Aryl->Outcome_Itk Outcome_Stab Increased t1/2 ( Blocked Oxidation ) Mod_EWG->Outcome_Stab

Figure 2: Pharmacophore map illustrating how specific 5-position modifications translate to distinct biological outcomes.

References
  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry Letters (2004).[1]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006).[2]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Source: Tuberculosis (Edinb) (2013).

  • Synthesis of some new 5-substituted 2-aminothiazoles. Source: Journal of Chemical and Pharmaceutical Research (2016).[3]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Ethynyl-4-phenyl-thiazol-2-ylamine

Executive Safety Summary 5-Ethynyl-4-phenyl-thiazol-2-ylamine is a functionalized aminothiazole intermediate often used in the synthesis of kinase inhibitors (e.g., CDK/GSK-3 inhibitors). Due to the lack of a compound-sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Ethynyl-4-phenyl-thiazol-2-ylamine is a functionalized aminothiazole intermediate often used in the synthesis of kinase inhibitors (e.g., CDK/GSK-3


 inhibitors). Due to the lack of a compound-specific OSHA monograph, this guide applies the Precautionary Principle , classifying the substance based on its functional groups: a biologically active aminothiazole  core and a reactive terminal alkyne .

Critical Hazard Alerts:

  • Bioactivity: High potential for kinase inhibition; treat as a potent bioactive.

  • Reactivity: The terminal alkyne (

    
    ) is weakly acidic and can form explosive metal acetylides upon prolonged contact with Copper (Cu), Silver (Ag), or Mercury (Hg).
    
  • Route of Entry: High lipophilicity (Phenyl ring) increases skin absorption potential.

Chemical Risk Assessment (Structure-Activity Relationship)

To determine the correct PPE, we must deconstruct the molecule’s specific hazards:

Functional GroupHazard ClassMechanism of Action
2-Aminothiazole Core Toxicophore / Sensitizer Aminothiazoles are known to undergo metabolic activation (via P450 epoxidation), leading to potential hepatotoxicity and skin sensitization [1].
Terminal Alkyne Reactivity / Instability The acetylenic proton is acidic (

).[1] It reacts with heavy metals to form shock-sensitive acetylides.
Phenyl Ring Permeation Enhancer Increases

(lipophilicity), facilitating transport across the stratum corneum (skin barrier) [2].

PPE Matrix: Validated Protection Standards

The following PPE configuration is required for all solid-state handling.

Protection ZoneMinimum RequirementTechnical Specification & Rationale
Respiratory N95 / P95 Respirator Solid State: N95 protects against airborne particulates during weighing. Solution State: If dissolved in DMSO/DMF outside a fume hood, a half-face respirator with Organic Vapor (OV) cartridges is required.
Hand Protection Double Nitrile (0.11 mm) Primary Layer: Disposable Nitrile (4 mil). Secondary Layer: Disposable Nitrile (4 mil) or Long-cuff Nitrile. Rationale: Aminothiazoles can permeate thin latex. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer layer upon contamination [3].
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles (ANSI Z87.1+) seal against dust entry and splashes during solubilization.
Body Defense Tyvek® Lab Coat / Sleeves Standard cotton coats absorb organic powders. Use a chemically resistant apron or Tyvek sleeves if handling >100 mg quantities.

Operational Protocols

A. Storage & Stability[2][3]
  • Atmosphere: Store under Argon or Nitrogen. Terminal alkynes are susceptible to slow oxidative coupling (Glaser coupling) in air.

  • Temperature:

    
     is recommended to prevent degradation.
    
  • Container: Amber glass vial with a Teflon-lined cap.

B. Weighing & Solubilization (Step-by-Step)

CAUTION: Do not use metal spatulas (specifically copper or brass alloys) due to the acetylide risk. Use porcelain, glass, or antistatic plastic tools.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: This compound is a dry organic solid and will carry a static charge. Use an ionizing fan or anti-static gun to prevent powder dispersal.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Avoid: Protic solvents (e.g., water/alcohols) for long-term storage of the solution, as they may facilitate slow hydrolysis of the imine-tautomer.

C. Workflow Visualization

HandlingWorkflow Storage 1. Cold Storage (-20°C, Argon) Equilibrate 2. Warm to RT (Prevent Condensation) Storage->Equilibrate 30 mins PPE 3. Don PPE (Double Nitrile + Goggles) Equilibrate->PPE Weighing 4. Weighing (Plastic Spatula Only) PPE->Weighing Fume Hood Solubilization 5. Solubilization (DMSO/DMF) Weighing->Solubilization Exp 6. Experiment Solubilization->Exp

Figure 1: Safe handling workflow emphasizing thermal equilibration and non-metallic tools.

Emergency Response & Disposal

Spill Cleanup Protocol

Scenario: 500 mg powder spill on the benchtop.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Neutralize: Cover the powder with a wet paper towel (soaked in water/surfactant) to prevent dust generation. Do not dry sweep.

  • Collect: Scoop up the wet slurry using a plastic scoop (Remember: No metal).

  • Clean: Wipe surface with 10% bleach solution (oxidizes the aminothiazole) followed by ethanol.

Disposal[2][3][4]
  • Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO).

  • Prohibited: Do not pour down the drain. The compound is toxic to aquatic life (aminothiazole class hazard).

Decision Logic: Spill Response

SpillResponse Start Spill Detected State Physical State? Start->State Solid Solid Powder State->Solid Liquid Solution (DMSO) State->Liquid ActionSolid 1. Wet with surfactant 2. Scoop with PLASTIC 3. Bag as HazWaste Solid->ActionSolid Prevent Dust ActionLiquid 1. Absorb with Vermiculite 2. Bag as HazWaste 3. Wash surface (Ethanol) Liquid->ActionLiquid Prevent Permeation

Figure 2: Decision matrix for spill remediation based on physical state.

References

  • L. Z. Benet et al. , "Aminothiazole toxicity: Metabolic activation and idiosyncratic drug reactions," Chemical Research in Toxicology, vol. 24, no. 11, 2011.

  • PubChem Compound Summary , "2-Amino-4-phenylthiazole (Analogous Structure Safety Data)," National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA) , "Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138)."

  • Fisher Scientific , "Safety Data Sheet: 2-Amino-4-phenylthiazole," (Used for Read-Across Hazard Analysis).

Sources

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